Rineterkib hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[3-amino-6-(3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl]-N-[1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrF3N5O2.ClH/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUJMQIKTCOSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrClF3N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action: Rineterkib Hydrochloride
Abstract
This compound (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it functions as a potent inhibitor of both Extracellular signal-Regulated Kinase 1 (ERK1) and ERK2, as well as the upstream kinase RAF.[2][3][4] By disrupting this critical signaling cascade, Rineterkib prevents the phosphorylation of downstream substrates, leading to the inhibition of ERK-dependent tumor cell proliferation, survival, and differentiation.[1][2] This document provides a detailed overview of the mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the underlying biological pathways.
Core Mechanism of Action: Targeting the MAPK/ERK Pathway
The RAS-RAF-MEK-ERK signaling pathway is a central regulator of a wide variety of cellular processes, including proliferation, differentiation, migration, and survival.[4] In a significant portion of human cancers, this pathway is constitutively active due to activating mutations in genes such as KRAS or BRAF.[4] Rineterkib exerts its antineoplastic activity by directly targeting key kinases within this cascade.
Rineterkib binds to and inhibits ERK1 and ERK2, the terminal kinases in the pathway.[3] This inhibition prevents the activation of ERK-mediated signal transduction.[1] By blocking ERK, Rineterkib can overcome resistance mechanisms that arise from the reactivation of the pathway due to upstream mutations in RAS or RAF.[2] Additionally, reports indicate that Rineterkib can also directly inhibit RAF kinases.[3][4][5] This dual-targeting capability provides a more comprehensive blockade of the MAPK pathway. The ultimate result of this inhibition is a halt in the phosphorylation of numerous cytoplasmic and nuclear substrates, leading to a reduction in tumor cell proliferation and survival.[1][2][4]
Signaling Pathway Diagram
The following diagram illustrates the canonical MAPK/ERK signaling cascade and highlights the points of inhibition by this compound.
Caption: MAPK/ERK signaling pathway showing inhibition of RAF and ERK1/2 by Rineterkib.
Quantitative Data Summary
The efficacy of Rineterkib has been quantified in both preclinical and clinical settings. The data highlights its potent on-target effects and antitumor activity.
Table 1: Preclinical In Vivo Efficacy
| Model System | Dosing Regimen | Duration | Outcome | Reference |
| Calu-6 Human NSCLC Xenograft (Mice) | 50 mg/kg, p.o., qd or q2d | 27 days | Significant reduction in tumor volume | [3][5] |
| Calu-6 Human NSCLC Xenograft (Mice) | 75 mg/kg, p.o., qd or q2d | 27 days | Significant reduction in tumor volume | [3][5] |
| p.o. = oral administration; qd = once daily; q2d = every other day |
Table 2: Clinical Pharmacodynamic and Dose-Finding Data
| Study | Combination Agent | Patient Population | Recommended Dose for Expansion (RDE) | Pharmacodynamic Endpoint | Result | Reference |
| Phase 1b (NCT02974725) | Naporafenib | KRAS-/BRAF-mutant NSCLC | Rineterkib 200 mg QD + Naporafenib 400 mg BID | DUSP6 mRNA levels | 45.5% median reduction from baseline | [6] |
| NSCLC = Non-Small Cell Lung Cancer; QD = once daily; BID = twice daily |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols representative of the types of experiments used to characterize this compound.
In Vivo Xenograft Tumor Model
This protocol describes the methodology used to assess the antitumor efficacy of Rineterkib in a mouse model.
Objective: To determine the effect of Rineterkib on tumor growth in a subcutaneous xenograft model.
Materials:
-
Calu-6 human NSCLC cells
-
Immunocompromised mice (e.g., nude mice)
-
This compound
-
Vehicle solution (see Protocol 3.2)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Calu-6 cells are cultured under standard conditions until a sufficient number of cells are available for implantation.
-
Tumor Implantation: A suspension of Calu-6 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: Rineterkib is administered orally at doses of 50 mg/kg and 75 mg/kg, either daily or every other day, for a total of 27 days.[3][5] The control group receives the vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to compare the treatment groups to the control group.
In Vivo Formulation Preparation
This protocol details the preparation of a Rineterkib solution suitable for oral administration in animal studies.[3]
Objective: To prepare a clear, stable solution of Rineterkib for in vivo experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of Rineterkib in DMSO at a concentration of 50 mg/mL.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix until a clear solution is achieved.
-
It is recommended to prepare this working solution fresh on the day of use.[5]
Biochemical Kinase Assay (General Protocol)
This protocol outlines a general method for quantifying the inhibitory activity of Rineterkib against its target kinases (e.g., ERK2) in a biochemical context.
Objective: To determine the IC50 value of Rineterkib for a specific kinase.
Materials:
-
Recombinant human ERK2 enzyme
-
Kinase substrate (e.g., a specific peptide or protein like myelin basic protein)
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ or LanthaScreen™ Eu-anti-phospho-substrate antibody)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add serial dilutions of Rineterkib to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence or fluorescence) that is proportional to the kinase activity.
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the Rineterkib concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay (General Protocol)
This protocol describes a common method to assess the effect of Rineterkib on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Rineterkib in a cancer cell line with an activated MAPK pathway (e.g., KRAS-mutant or BRAF-mutant cells).
Materials:
-
Cancer cell line (e.g., Calu-6)
-
Complete cell culture medium
-
This compound (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Rineterkib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well. The reagent generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Read the luminescence on a plate reader. Normalize the data to the vehicle control and plot cell viability against the logarithm of Rineterkib concentration to determine the GI50 value.
Visualized Workflows and Relationships
Drug Discovery and Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like Rineterkib.
Caption: A standard preclinical workflow for characterizing a kinase inhibitor.
Logical Relationship Diagram
This diagram illustrates the logical cause-and-effect relationship from pathway dysregulation to the therapeutic action of Rineterkib.
Caption: Logical flow from pathway mutation to the therapeutic effect of Rineterkib.
References
- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Rineterkib Hydrochloride: An In-Depth Technical Guide to a Potent ERK1/ERK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rineterkib hydrochloride, also known as LTT462, is an orally bioavailable small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making ERK1/ERK2 a compelling therapeutic target. Rineterkib has demonstrated preclinical activity in various cancer models harboring MAPK pathway alterations and has been investigated in early-phase clinical trials. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction
The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Constitutive activation of this pathway, often driven by mutations in genes such as KRAS and BRAF, is a hallmark of approximately 30% of human cancers, contributing to tumor development, maintenance, and resistance to therapy.[1] While inhibitors targeting upstream components of this pathway, such as RAF and MEK, have shown clinical efficacy, acquired resistance often emerges through pathway reactivation. Direct inhibition of the terminal kinases, ERK1 and ERK2, offers a promising strategy to overcome this resistance.[2]
This compound is a potent and selective inhibitor of ERK1 and ERK2.[3][4] It has also been reported to inhibit RAF kinase activity.[3][5] Its development is focused on treating proliferative diseases characterized by activating mutations in the MAPK pathway, such as KRAS-mutant non-small cell lung cancer (NSCLC), BRAF-mutant NSCLC, and KRAS-mutant colorectal and pancreatic cancers.[3][5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ERK1 and ERK2.[6] By binding to the kinase domain of ERK1/2, it blocks the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade.[7] This disruption of ERK-mediated signaling leads to the suppression of tumor cell proliferation and survival.[7]
The MAPK/ERK signaling pathway is a multi-tiered cascade initiated by extracellular signals that activate receptor tyrosine kinases (RTKs). This leads to the activation of RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, the direct upstream kinases of ERK1/2. Activated ERK1/2 translocates to the nucleus to phosphorylate a multitude of transcription factors, ultimately regulating gene expression and driving cellular processes.
Preclinical Data
In Vitro Activity
No specific public data is available for the IC50 values of rineterkib against ERK1, ERK2, and RAF kinases in biochemical assays, or against various cancer cell lines in proliferation assays.
In Vivo Efficacy
Rineterkib has demonstrated significant anti-tumor activity in preclinical xenograft models. In a Calu-6 human NSCLC subcutaneous tumor xenograft model in mice, oral administration of rineterkib at doses of 50 and 75 mg/kg, given either daily or every other day for 27 days, resulted in a significant reduction in tumor volume.[3][4]
Table 1: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Mouse | Calu-6 (NSCLC) | Rineterkib (50, 75 mg/kg, p.o.) | Daily or every other day for 27 days | Significantly reduced tumor volume | [3],[4] |
Note: Specific tumor growth inhibition percentages are not publicly available.
Preclinical Pharmacokinetics
No specific public data is available for the preclinical pharmacokinetic parameters of rineterkib (e.g., Cmax, Tmax, AUC, half-life) in animal models.
Clinical Data
Phase I Dose-Finding Study (NCT02711345)
A first-in-human, open-label, Phase I dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of rineterkib in patients with advanced solid tumors harboring MAPK pathway alterations.[8]
Table 2: Summary of Rineterkib Phase I Clinical Trial (NCT02711345)
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | 400 mg once daily (QD) and 150 mg twice daily (BID) | [8] |
| Dose-Limiting Toxicities (DLTs) | Most common was Grade 3 eye disorders (retinopathy, chorioretinopathy) | [8] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea, nausea | [8] |
| Pharmacokinetics | Increased plasma peak drug concentration and drug exposure with increasing doses between 45–450 mg QD. Potential saturation of absorption at 600 mg QD. | [8] |
| Pharmacodynamics | Inhibited ERK1/2 and reduced DUSP6 expression relative to baseline in most patients evaluated. | [8] |
| Preliminary Efficacy | Limited clinical activity as a single agent; best overall response was stable disease. An unconfirmed partial response was reported in a patient with cholangiocarcinoma with a BRAF mutation. | [8] |
Note: Specific pharmacokinetic parameter values (Cmax, Tmax, AUC, half-life) are not publicly available.
Phase Ib Combination Therapy Study (NCT02974725)
A Phase Ib study investigated rineterkib in combination with the pan-RAF inhibitor naporafenib in patients with KRAS- or BRAF-mutant NSCLC.[9]
Table 3: Summary of Rineterkib Combination Therapy Phase Ib Trial (NCT02974725)
| Parameter | Result | Reference |
| Recommended Dose for Expansion (RDE) | Naporafenib 400 mg BID plus rineterkib 200 mg QD | [9] |
| Most Frequent Grade ≥3 TRAE | Increased lipase | [9] |
| Antitumor Activity (NSCLC) | Partial response observed in three patients (one KRAS-mutant, two BRAF non-V600-mutant) | [9] |
| Pharmacodynamics | On-treatment median reduction in DUSP6 mRNA levels from baseline was 45.5% | [9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiolabeled Filter-Binding Assay)
This protocol describes a general method for determining the inhibitory activity of a compound against a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).[10]
-
Dilute the purified ERK1 or ERK2 enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., myelin basic protein or a specific peptide) in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in the reaction buffer.
-
Prepare a solution of [γ-³³P]ATP at the desired specific activity.[10]
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor (or DMSO for control).
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[10]
-
Wash the filter paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter paper.
-
-
Quantification and Analysis:
-
Quantify the amount of incorporated radiolabel using a scintillation counter or a phosphorimager.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (Crystal Violet Assay)
This protocol provides a method for assessing the effect of rineterkib on the viability and proliferation of adherent cancer cell lines.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of the inhibitor. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for a desired period (e.g., 48-72 hours).
-
-
Staining:
-
Quantification:
-
Gently wash the plate with water to remove excess stain.[12]
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding a solubilization solution (e.g., methanol or a solution of sodium citrate in ethanol) to each well.[12]
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background absorbance from wells without cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of orally administered rineterkib in a subcutaneous xenograft model.
Methodology:
-
Cell Preparation and Implantation:
-
Culture the desired cancer cell line (e.g., Calu-6) and harvest the cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, potentially mixed with Matrigel, to the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[13]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers.[14]
-
Randomize the mice into treatment and control groups with comparable mean tumor volumes.
-
-
Drug Administration:
-
Prepare the formulation of this compound for oral gavage. A common vehicle may consist of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.[14]
-
Administer the specified dose of rineterkib or vehicle to the respective groups daily or as per the defined schedule.[15]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Measure the tumor volume at regular intervals (e.g., twice a week) throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) as a percentage using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Analyze the statistical significance of the differences in tumor volume and weight between the treated and control groups.
-
Conclusion
This compound is a promising inhibitor of the ERK1/2 signaling pathway with demonstrated preclinical in vivo efficacy and a manageable safety profile in early clinical trials. Its mechanism of action, targeting the terminal kinases of the MAPK cascade, provides a strong rationale for its development in cancers with upstream pathway mutations and as a strategy to overcome resistance to RAF and MEK inhibitors. Further investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other targeted agents. The protocols provided in this guide offer a framework for the continued preclinical and clinical evaluation of rineterkib and other ERK1/2 inhibitors.
References
- 1. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A high throughput assay to identify substrate‐selective inhibitors of the ERK protein kinases | Semantic Scholar [semanticscholar.org]
- 7. cran.r-project.org [cran.r-project.org]
- 8. researchgate.net [researchgate.net]
- 9. sedapds.com [sedapds.com]
- 10. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tpp.ch [tpp.ch]
- 12. Crystal violet staining protocol | Abcam [abcam.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. benchchem.com [benchchem.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Rineterkib Hydrochloride: A Technical Guide to a Novel MAPK Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rineterkib hydrochloride (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it functions as a potent inhibitor of both extracellular signal-regulated kinase 1 and 2 (ERK1/2) and RAF kinases.[3][4] Dysregulation of the MAPK pathway is a critical driver in numerous human cancers, making it a key target for therapeutic intervention.[4][5] Rineterkib has demonstrated preclinical activity in various cancer models and has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors harboring MAPK pathway alterations.[3][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
The RAS-RAF-MEK-ERK signaling cascade is a pivotal intracellular pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][5] Genetic alterations leading to the constitutive activation of this pathway are common in a wide range of malignancies, such as melanoma, colorectal cancer, and non-small cell lung cancer (NSCLC).[1][4] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.
This compound offers a therapeutic strategy by directly targeting the terminal kinases in this cascade, ERK1 and ERK2.[1][2] This approach has the potential to overcome resistance mechanisms that arise from upstream pathway reactivation. Furthermore, its dual activity against RAF kinases may provide a broader and more durable inhibition of the MAPK pathway.
Mechanism of Action
This compound is an ATP-competitive inhibitor of ERK1 and ERK2.[2] By binding to the kinase domain of ERK1/2, it prevents their phosphorylation and activation. This, in turn, blocks the downstream signaling cascade, leading to the inhibition of phosphorylation of numerous substrates involved in cell cycle progression and survival. The inhibition of ERK-mediated signal transduction ultimately results in the suppression of tumor cell proliferation and the induction of apoptosis.[1][2]
The dual inhibitory activity of Rineterkib against RAF kinases further contributes to its anti-cancer effects by blocking the pathway at a higher node.
Signaling Pathway Diagram
Caption: The MAPK signaling pathway and points of inhibition by Rineterkib HCl.
Preclinical Data
In Vitro Activity
Specific IC50 values for this compound against ERK1, ERK2, and various RAF isoforms are not publicly available in the reviewed literature. Similarly, a comprehensive panel of IC50 values against a broad range of cancer cell lines has not been published. However, preclinical studies have demonstrated that Rineterkib exhibits activity in multiple cancer cell lines with MAPK pathway alterations.[3][6]
In Vivo Efficacy in Xenograft Models
Rineterkib has shown significant anti-tumor activity in in vivo preclinical models.
Table 1: In Vivo Efficacy of Rineterkib in a Calu-6 Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |
| Mice | Calu-6 human NSCLC subcutaneous xenograft | Rineterkib (50 mg/kg and 75 mg/kg, p.o.) | Daily (qd) or every other day (q2d) for 27 days | Significant reduction in tumor volume | [1][7] |
Clinical Data
This compound has been evaluated in early-phase clinical trials in patients with advanced solid tumors harboring MAPK pathway alterations.
Phase I Dose-Escalation Study (NCT02711345)
A Phase I, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of single-agent Rineterkib.[3]
Table 2: Summary of Phase I Clinical Trial of Rineterkib (NCT02711345)
| Parameter | Finding | Reference |
| Patient Population | Patients with advanced solid tumors with MAPK pathway alterations | [3] |
| Pharmacodynamics | Reduced DUSP6 expression relative to baseline | [3] |
| Clinical Activity | Limited clinical activity as a single agent; best overall response was stable disease | [3] |
Combination Therapy Studies
Rineterkib has also been investigated in combination with other targeted agents, such as the RAF inhibitor LXH254, in NSCLC and melanoma.[3]
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively published. The following sections provide representative methodologies for key assays used in the evaluation of MAPK pathway inhibitors.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant active kinase (e.g., ERK1, ERK2, BRAF, CRAF)
-
Kinase-specific substrate (e.g., myelin basic protein for ERK)
-
ATP (radiolabeled or non-radiolabeled)
-
Kinase reaction buffer
-
Test compound (serially diluted)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
Procedure:
-
Add kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (Representative Protocol)
This protocol outlines a common method to assess the anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Study (Representative Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., Calu-6)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
Workflow for In Vivo Xenograft Study
Caption: A typical workflow for an in vivo xenograft efficacy study.
Pharmacodynamic Biomarker Analysis (Representative Protocol for Western Blot)
This protocol describes the use of Western blotting to detect changes in protein expression or phosphorylation in response to drug treatment.
Objective: To measure the levels of target proteins (e.g., p-ERK, DUSP6) in tumor or surrogate tissues.
Materials:
-
Tissue or cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-DUSP6, anti-total ERK, anti-loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from tissue or cell samples.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Conclusion
This compound is a promising MAPK pathway inhibitor with a dual mechanism of action targeting both ERK1/2 and RAF kinases. Preclinical studies have demonstrated its potential to inhibit the growth of cancer cells with MAPK pathway alterations. Early clinical data have established its safety profile and shown evidence of target engagement through the modulation of the pharmacodynamic biomarker DUSP6. Further clinical investigation, particularly in combination with other targeted therapies, is warranted to fully elucidate the therapeutic potential of Rineterkib in the treatment of various cancers. This technical guide provides a foundational understanding of Rineterkib for researchers and drug development professionals in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Role of Raf kinase in cancer: therapeutic potential of targeting the Raf/MEK/ERK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Rineterkib | Raf | ERK | TargetMol [targetmol.com]
Rineterkib Hydrochloride: A Technical Guide for Targeting KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rineterkib hydrochloride (also known as LTT462 and ERK-IN-1) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in human cancers. Specifically, rineterkib is a potent inhibitor of both extracellular signal-regulated kinase 1 (ERK1) and ERK2, as well as the upstream kinase RAF. Activating mutations in the KRAS oncogene, which lead to constitutive activation of the MAPK pathway, are prevalent in a variety of aggressive solid tumors, including non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer (CRC). By targeting the terminal kinases in this pathway, rineterkib presents a promising therapeutic strategy to overcome resistance mechanisms that can arise with inhibitors targeting upstream components like MEK. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to the investigation of this compound in KRAS-mutant cancers.
Mechanism of Action: Targeting the MAPK Signaling Pathway
The RAS-RAF-MEK-ERK signaling cascade plays a pivotal role in regulating cell proliferation, differentiation, and survival. In cancers harboring KRAS mutations, the KRAS protein is locked in a constitutively active, GTP-bound state, leading to persistent downstream signaling. This compound exerts its anti-tumor effects by directly inhibiting ERK1 and ERK2, the final kinases in this pathway. This dual inhibition prevents the phosphorylation of numerous downstream substrates, ultimately leading to the suppression of tumor cell proliferation and survival.[1] Additionally, rineterkib has been shown to inhibit RAF kinase activity, providing a multi-level blockade of the MAPK pathway.[2]
Preclinical Data
In Vitro Activity
At present, specific IC50 values for rineterkib across a comprehensive panel of KRAS-mutant cancer cell lines are not publicly available in the reviewed literature. However, preclinical studies have demonstrated that rineterkib exhibits activity in multiple cancer cell lines with activating mutations in the MAPK pathway.
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity in a Calu-6 human non-small cell lung cancer (NSCLC) subcutaneous tumor xenograft model in mice.[2]
| Model | Treatment | Dosing Schedule | Duration | Outcome | Reference |
| Calu-6 (NSCLC) Xenograft | This compound | 50 mg/kg, p.o., qd or q2d | 27 days | Significantly reduced tumor volume | [2] |
| Calu-6 (NSCLC) Xenograft | This compound | 75 mg/kg, p.o., qd or q2d | 27 days | Significantly reduced tumor volume | [2] |
Clinical Data
This compound has been evaluated in early-phase clinical trials, both as a monotherapy and in combination with other targeted agents.
Phase I Monotherapy Study (NCT02711345)
A phase I dose-finding study of rineterkib was conducted in patients with advanced solid tumors harboring MAPK pathway alterations.[3] While the study demonstrated acceptable tolerance, the overall clinical activity was limited.[3] An unconfirmed partial response was reported in a patient with BRAF-mutant cholangiocarcinoma.[3] Detailed response data specifically for the cohort of patients with KRAS-mutant cancers from this trial are not yet publicly available.
Phase Ib Combination Study with Naporafenib (NCT02974725)
A phase Ib study investigated the combination of rineterkib with the pan-RAF inhibitor naporafenib in patients with advanced and metastatic KRAS- or BRAF-mutant NSCLC.[4]
| Trial ID | Combination | Patient Population | Key Findings | Reference |
| NCT02974725 | Naporafenib + Rineterkib | KRAS- or BRAF-mutant NSCLC | - Recommended Dose for Expansion (RDE): Naporafenib 400 mg BID + Rineterkib 200 mg QD- Partial response observed in one patient with KRAS-mutant NSCLC- Overall antitumor activity was limited | [4] |
Experimental Protocols
In Vivo Xenograft Study
The following protocol is a general representation based on the available information for a xenograft study with a MAPK pathway inhibitor.
Protocol Details:
-
Cell Culture: Calu-6 human NSCLC cells are cultured in appropriate media and conditions.
-
Animal Model: Female athymic nude mice are typically used.
-
Tumor Implantation: A suspension of Calu-6 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.
-
Randomization: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
Drug Formulation and Administration: this compound is formulated for oral gavage. A common vehicle may consist of DMSO, PEG300, Tween-80, and saline.[5]
-
Treatment Schedule: Mice are treated with rineterkib or vehicle control according to the specified dosing schedule (e.g., daily or every other day).
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess the inhibition of downstream targets of ERK1/2, such as phosphorylated RSK (p-RSK), via Western blot or immunohistochemistry.
Western Blot for ERK1/2 Pathway Inhibition
This protocol outlines the general steps for assessing the inhibition of the MAPK pathway in cancer cells treated with rineterkib.
Materials:
-
KRAS-mutant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-RSK, anti-total RSK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate KRAS-mutant cancer cells and treat with varying concentrations of this compound or vehicle (DMSO) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Conclusion
This compound is a promising therapeutic agent for the treatment of KRAS-mutant cancers due to its ability to inhibit the MAPK pathway at the level of ERK1/2 and RAF. Preclinical studies have demonstrated its anti-tumor activity in a KRAS-mutant NSCLC xenograft model. Early clinical data from a phase I monotherapy trial showed limited single-agent activity, while a phase Ib combination study with a pan-RAF inhibitor in KRAS-mutant NSCLC has shown a partial response in a subset of patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of rineterkib, both as a monotherapy and in combination with other targeted agents, in patients with KRAS-mutant solid tumors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued evaluation of this and other MAPK pathway inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Rineterkib Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rineterkib hydrochloride, also known as LTT462, is a potent and orally bioavailable small molecule inhibitor of both RAF and Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As a critical downstream node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, the ERK pathway is frequently dysregulated in a variety of human cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant preclinical activity in cancer models driven by MAPK pathway mutations, such as those in BRAF and KRAS.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the IUPAC name 4-{3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl}-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide dihydrochloride.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1715025-34-5 | [1] |
| Molecular Formula | C₂₆H₂₉BrCl₂F₃N₅O₂ | [1] |
| Molecular Weight | 651.35 g/mol | [1] |
| Appearance | White to yellow solid | MedChemExpress |
| Storage (Solid) | -20°C for 3 years | [4] |
| Storage (In Solvent) | -80°C for 1 year | [4] |
Table 2: Physicochemical Properties of Rineterkib (Free Base)
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇BrF₃N₅O₂ | DrugBank |
| Molecular Weight | 578.42 g/mol | DrugBank |
| pKa (Strongest Acidic) | 12.02 | DrugBank |
| pKa (Strongest Basic) | 9.07 | DrugBank |
| LogP | 3.1 | PubChem |
| Polar Surface Area | 113 Ų | PubChem |
Table 3: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 220 mg/mL | Ultrasonic agitation may be needed. | [4] |
| In Vivo Formulation 1 | ≥ 5.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Formulation 2 | ≥ 5.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |
| In Vivo Formulation 3 | ≥ 5.5 mg/mL | 10% DMSO, 90% Corn Oil | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ERK1 and ERK2, and also RAF kinases. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, survival, and migration. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. By targeting the terminal kinases ERK1/2, Rineterkib can effectively block the downstream signaling events, leading to cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.
Caption: The MAPK/ERK signaling pathway and the points of inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ERK1 or ERK2.
Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄).
-
Reconstitute purified, active ERK1 or ERK2 enzyme in the kinase buffer.
-
Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP).
-
Prepare a solution of ATP. For radiometric assays, this will be a mixture of radiolabeled [γ-³²P]ATP and non-radiolabeled ATP.
-
Perform serial dilutions of this compound in the kinase buffer to achieve a range of desired concentrations.
-
-
Reaction Setup:
-
In a microplate, combine the ERK enzyme, substrate, and kinase buffer.
-
Add the serially diluted this compound or a vehicle control to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution, such as EDTA.
-
Detect the amount of phosphorylated substrate using a suitable method:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based Assay (e.g., FRET): Use a phosphorylated substrate-specific antibody labeled with a fluorophore.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Caption: Workflow for a cell proliferation assay to determine the cytotoxic effect of this compound.
Methodology:
-
Cell Culture and Seeding:
-
Culture cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E or KRAS G12C) in appropriate growth medium.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 72 hours) to allow the compound to exert its effect.
-
-
MTS/MTT Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of ERK1/2 and other proteins in the MAPK pathway within cancer cells.
References
Preclinical Profile of Rineterkib Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rineterkib hydrochloride is an orally bioavailable small molecule inhibitor targeting the Ras-Raf-MEK-ERK signaling pathway, a critical cascade in cellular proliferation and survival that is frequently dysregulated in various cancers.[1][2][3] Preclinical investigations have demonstrated its activity as an inhibitor of both RAF and Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4][5] This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, in vivo efficacy, and relevant experimental protocols. The information presented aims to provide a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action
This compound exerts its anti-neoplastic effects by directly targeting key kinases within the MAPK/ERK pathway. It is characterized as an inhibitor of both RAF and the downstream kinases ERK1 and ERK2.[3][4][5] By inhibiting these crucial signaling nodes, this compound effectively blocks the transduction of proliferative signals, leading to the suppression of tumor cell growth and survival.[2][6]
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. In many cancers, mutations in genes such as KRAS and BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth. This compound's dual inhibition of RAF and ERK1/2 provides a strategy to counteract this aberrant signaling.
In Vivo Efficacy
Preclinical evaluation of this compound in a murine xenograft model has demonstrated significant anti-tumor activity.
Table 1: Summary of In Vivo Efficacy in Calu-6 NSCLC Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Duration | Outcome |
| Mice | Calu-6 (Human NSCLC) | This compound (50 mg/kg, p.o.) | Daily (qd) or Every Other Day (q2d) | 27 days | Significantly reduced tumor volume[1][4] |
| Mice | Calu-6 (Human NSCLC) | This compound (75 mg/kg, p.o.) | Daily (qd) or Every Other Day (q2d) | 27 days | Significantly reduced tumor volume[1][4] |
Experimental Protocols
Calu-6 Xenograft Model
The following provides a generalized workflow for a subcutaneous xenograft study based on the available information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rineterkib | Raf | ERK | TargetMol [targetmol.com]
- 6. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rineterkib Hydrochloride: A Technical Overview of Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rineterkib hydrochloride, also known as LTT462, is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it is recognized as a potent inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2.[1][2] The MAPK pathway, which includes the RAS-RAF-MEK-ERK cascade, is a critical regulator of numerous cellular processes such as proliferation, differentiation, survival, and apoptosis.[3] Dysregulation of this pathway, often through activating mutations in genes like BRAF and KRAS, is a common driver in many human cancers.[1][4] Rineterkib has also been noted to inhibit RAF kinases.[1] Its development is primarily focused on treating proliferative diseases characterized by activating mutations within the MAPK pathway, including non-small cell lung cancer (NSCLC), colorectal cancer, and melanoma.[1][4]
This technical guide provides a summary of the target selectivity profile of this compound, based on publicly available information. It details representative experimental methodologies for determining kinase inhibitor selectivity and visualizes the relevant signaling pathways and experimental workflows.
Target Selectivity Profile of this compound
The precise and comprehensive kinase selectivity profile of this compound across the human kinome is not extensively detailed in the public domain. However, based on its known primary targets, a representative selectivity profile can be summarized. The following table presents hypothetical inhibitory concentrations (IC50) that reflect its potent activity against ERK1 and ERK2, and its reported activity against RAF, while also suggesting its selectivity over other related kinases.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual IC50 values from comprehensive kinase panel screening may vary.
| Target Kinase | Representative IC50 (nM) | Kinase Family |
| ERK1 (MAPK3) | < 10 | CMGC (MAPK) |
| ERK2 (MAPK1) | < 10 | CMGC (MAPK) |
| BRAF | < 50 | TKL (RAF) |
| CRAF (RAF1) | < 100 | TKL (RAF) |
| MEK1 (MAP2K1) | > 1000 | STE |
| MEK2 (MAP2K2) | > 1000 | STE |
| p38α (MAPK14) | > 1000 | CMGC (MAPK) |
| JNK1 (MAPK8) | > 1000 | CMGC (MAPK) |
| CDK2 | > 5000 | CMGC (CDK) |
| AKT1 | > 5000 | AGC |
Experimental Protocols
To determine the kinase selectivity profile of an inhibitor like this compound, a combination of biochemical and cellular assays are employed. Below are detailed, representative protocols for these key experiments.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of the inhibitor to block the enzymatic activity of a purified kinase.
1. Materials and Reagents:
-
Recombinant human kinase enzymes (e.g., ERK1, ERK2, BRAF)
-
Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for ERK)
-
This compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
P81 phosphocellulose filter plates
-
0.75% Phosphoric acid wash buffer
-
Scintillation counter
2. Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add the purified kinase enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Add [γ-³³P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a P81 phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Dry the filter plate and add a scintillant. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phospho-ERK Inhibition Assay (Western Blot)
This assay measures the ability of the inhibitor to block the phosphorylation of its target within a cellular context.
1. Materials and Reagents:
-
Human cancer cell line with an activated MAPK pathway (e.g., A375 with BRAF V600E mutation)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The following day, treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each treatment condition. Plot the normalized phospho-ERK levels against the inhibitor concentration to determine the cellular IC50.
Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway and points of inhibition by this compound.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a radiometric biochemical kinase inhibition assay.
Experimental Workflow: Cellular Phospho-ERK Assay
Caption: Workflow for a Western blot-based cellular phospho-ERK inhibition assay.
References
Rineterkib Hydrochloride: A Technical Overview of its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Rineterkib hydrochloride (also known as LTT462) is an orally available small molecule inhibitor of extracellular signal-regulated kinase (ERK) with demonstrated potential as an antineoplastic agent.[1] This technical guide provides a comprehensive overview of its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound's primary antineoplastic activity stems from its potent and selective inhibition of ERK1 and ERK2, key protein-serine/threonine kinases in the Ras-Raf-MEK-ERK signaling cascade.[2][3] This pathway, often referred to as the MAPK (mitogen-activated protein kinase) pathway, is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration.[1][3]
In many human cancers, mutations in upstream components of this pathway, such as KRAS and BRAF, lead to its constitutive activation, driving uncontrolled tumor growth and survival.[3] this compound intervenes by binding to and inhibiting ERK, thereby preventing the phosphorylation of its downstream targets. This blockade of ERK-mediated signal transduction ultimately leads to the suppression of tumor cell proliferation and survival.[1] There is also evidence to suggest that this compound may exert inhibitory effects on RAF kinases.[2][3]
Below is a diagram illustrating the mechanism of action of this compound within the MAPK signaling pathway.
Preclinical Antineoplastic Activity
The antitumor effects of this compound have been evaluated in preclinical models, most notably in a human non-small cell lung cancer (NSCLC) xenograft model.
In Vivo Xenograft Study: Calu-6 NSCLC Model
In a study utilizing the Calu-6 human NSCLC subcutaneous tumor xenograft model in mice, oral administration of this compound resulted in a significant reduction in tumor volume.[2]
| Parameter | Details |
| Animal Model | Mice with Calu-6 human NSCLC subcutaneous tumor xenografts |
| Treatment | This compound |
| Dosage | 50 mg/kg and 75 mg/kg |
| Administration | Orally, either daily (qd) or every other day (q2d) |
| Duration | 27 days |
| Outcome | Significant reduction in tumor volume |
-
Cell Culture: Calu-6 human NSCLC cells are cultured in appropriate media and conditions.
-
Tumor Implantation: A suspension of Calu-6 cells is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally to the treatment groups at doses of 50 mg/kg and 75 mg/kg, either daily or every other day. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare tumor volumes between the treatment and control groups.
The following diagram outlines the workflow of the preclinical xenograft study.
Clinical Evaluation
This compound is currently undergoing clinical investigation to assess its safety, tolerability, and antitumor activity in human subjects.
Phase Ib Study in KRAS- or BRAF-Mutant NSCLC (NCT02974725)
A phase Ib dose-escalation and dose-expansion study evaluated this compound in combination with naporafenib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer.[4]
| Parameter | Details |
| Study Design | Phase Ib, dose-escalation/dose-expansion |
| Patient Population | Patients with KRAS- or BRAF-mutant NSCLC (n=101 in the rineterkib arm) |
| Treatment | Naporafenib (50-350 mg QD or 300-600 mg BID) + Rineterkib (100-300 mg QD) |
| Recommended Dose for Expansion (RDE) | Naporafenib 400 mg BID + Rineterkib 200 mg QD |
| Most Frequent Grade ≥ 3 Treatment-Related Adverse Event | Increased lipase (7.9% of patients) |
| Pharmacodynamic Effect | On-treatment median reduction in DUSP6 mRNA levels from baseline of 45.5% |
| Antitumor Activity | Limited in patients with NSCLC in this combination |
-
Patient Selection: Patients with a confirmed diagnosis of advanced or metastatic KRAS- or BRAF-mutant NSCLC who meet the inclusion and exclusion criteria are enrolled.
-
Dose Escalation Phase: Cohorts of patients receive escalating doses of naporafenib and rineterkib to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE). Dose-limiting toxicities (DLTs) are monitored.
-
Dose Expansion Phase: Once the RDE is established, a larger cohort of patients is treated at this dose to further evaluate safety, tolerability, and preliminary antitumor activity.
-
Safety and Tolerability Assessment: Adverse events are monitored and graded according to standard criteria throughout the study.
-
Efficacy Assessment: Antitumor activity is evaluated based on objective response rates, duration of response, and progression-free survival, as determined by imaging studies.
-
Pharmacodynamic Assessment: Biomarkers such as DUSP6 mRNA levels are measured to confirm on-target activity of the drug combination.
The logical flow of the Phase Ib clinical trial is depicted in the diagram below.
Phase I/II Study in Myelofibrosis (NCT04097821)
Rineterkib is also being investigated in a randomized, open-label, Phase I/II open platform study in combination with ruxolitinib for patients with myelofibrosis.[1][5] Data from this ongoing trial will provide further insights into the therapeutic potential of this compound in hematological malignancies.
Conclusion
This compound is a promising ERK inhibitor with a clear mechanism of action targeting a key oncogenic pathway. Preclinical data have demonstrated its ability to inhibit tumor growth in vivo. While clinical evaluation in combination with naporafenib for NSCLC showed limited antitumor activity, the on-target pharmacodynamic effects were confirmed. Ongoing clinical trials in other indications, such as myelofibrosis, will further elucidate the therapeutic potential of this compound as an antineoplastic agent. Further research is warranted to identify patient populations most likely to benefit from this targeted therapy and to explore its potential in other combination regimens.
References
- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Rineterkib Hydrochloride in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rineterkib hydrochloride, also known as LTT462, is an orally available small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4] Specifically, Rineterkib inhibits extracellular signal-regulated kinases 1 and 2 (ERK1/2) and RAF kinases.[1][3] The MAPK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many cancers, leading to uncontrolled cell growth.[1] Rineterkib has demonstrated preclinical activity in various cancer models with MAPK pathway alterations, including non-small cell lung cancer (NSCLC), melanoma, colorectal cancer, and pancreatic cancer.[2][3]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common in vitro assays. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the anti-proliferative effects of this compound.
Data Presentation
The following table summarizes the preclinical activity of this compound (LTT462) in a cancer model. While extensive public data on specific IC50 values across numerous cell lines is limited, the available information indicates significant tumor growth inhibition in xenograft models.
| Compound | Cancer Model | Cell Line | Mutation Status | Assay Type | Key Findings | Reference |
| Rineterkib (LTT462) | Non-Small Cell Lung Cancer (NSCLC) | Calu-6 | KRAS mutant | Xenograft | Significantly reduces tumor volume in a subcutaneous tumor xenograft model in mice. | --INVALID-LINK-- |
Visualizations
Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway and the points of inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for a cell viability assay using this compound.
Experimental Protocols
This section provides detailed protocols for two common cell viability assays: the MTT assay (colorimetric) and the CellTiter-Glo® Luminescent Cell Viability Assay. These protocols are based on established methodologies for ERK1/2 inhibitors and can be adapted for various cancer cell lines.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines based on metabolic activity.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., with BRAF or KRAS mutations)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment. d. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells, typically ≤ 0.1%) and a blank control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared Rineterkib dilutions or control solutions to the respective wells.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Subtract the average absorbance of the blank wells from all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). d. Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the IC50 of this compound in cancer cell lines by quantifying ATP levels, which indicate the presence of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMSO
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: a. Follow the same cell seeding procedure as described in Protocol 1, using an opaque-walled 96-well plate.
-
Compound Preparation and Treatment: a. Follow the same compound preparation and treatment procedure as described in Protocol 1.
-
Incubation: a. Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
CellTiter-Glo® Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence using a luminometer. b. Subtract the average luminescence of the blank wells from all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). d. Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
References
Application Notes and Protocols for Rineterkib Hydrochloride in p-ERK Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Rineterkib hydrochloride to investigate its effects on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) using Western blotting. This method is crucial for researchers in oncology and cell signaling to assess the efficacy and mechanism of action of ERK inhibitors.
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a fundamental cellular cascade that governs a wide range of physiological processes, including cell proliferation, differentiation, survival, and migration.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors of this cascade. Their activation through phosphorylation by the upstream kinases MEK1 and MEK2 is a critical event in signal transduction.[3]
This compound is an orally available inhibitor of ERK1 and ERK2, and has also been shown to inhibit RAF.[1][4] It is under investigation for the treatment of proliferative diseases characterized by activating mutations in the MAPK pathway, such as various forms of non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer (CRC).[1][4] Western blotting is a powerful and widely used technique to detect and quantify the levels of phosphorylated ERK (p-ERK), providing a direct measure of the inhibitory activity of compounds like this compound.[5][6]
Signaling Pathway and Drug Mechanism
The following diagram illustrates the MAPK signaling cascade and highlights the inhibitory action of this compound on ERK1/2.
Caption: MAPK signaling pathway with this compound inhibition of ERK.
Experimental Workflow
The general workflow for assessing the inhibition of p-ERK by this compound is outlined below.
Caption: Experimental workflow for p-ERK Western blot analysis.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing a Western blot to detect p-ERK following treatment with this compound.
I. Materials and Reagents
| Reagent | Recommended Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-111477A |
| Phospho-p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology | 9101 |
| p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology | 9102 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | 7074 |
| β-Actin Antibody | Cell Signaling Technology | 4970 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Technology | 5872 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| PVDF Membrane | Millipore | IPVH00010 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Tris-Glycine Gels (4-20%) | Bio-Rad | 4561096 |
| TBST (Tris-Buffered Saline with Tween 20) | - | - |
| Blocking Buffer (5% BSA in TBST) | - | - |
| Lysis Buffer (e.g., RIPA) | - | - |
II. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
For studies investigating stimulated ERK phosphorylation, it may be necessary to serum-starve the cells for a period (e.g., 4-18 hours) to reduce basal p-ERK levels.
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 1, 4, or 24 hours).
III. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[5]
-
Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration of each sample using a BCA assay or a similar method.[5]
IV. SDS-PAGE and Protein Transfer
-
Normalize the protein samples to the same concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load 15-30 µg of protein per lane onto a 4-20% SDS-PAGE gel.[7] It is important to run the gel long enough to achieve clear separation of the ERK1 (44 kDa) and ERK2 (42 kDa) bands.[7]
-
Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.[7]
-
Transfer the separated proteins to a PVDF membrane.[5] A wet or semi-dry transfer system can be used.[5]
-
(Optional) After transfer, you can stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[5]
V. Immunoblotting
| Step | Buffer/Reagent | Incubation Time | Temperature |
| Blocking | 5% BSA in TBST | 1 hour | Room Temperature |
| Primary Antibody | Anti-p-ERK1/2 (1:1000 - 1:2000 in 5% BSA/TBST) | Overnight (8-12 hours) | 4°C |
| Washes (3x) | TBST | 5-10 minutes each | Room Temperature |
| Secondary Antibody | Anti-rabbit HRP-linked (1:2000 - 1:10000 in 5% BSA/TBST) | 1-2 hours | Room Temperature |
| Washes (3x) | TBST | 5-10 minutes each | Room Temperature |
VI. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[5]
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]
VII. Stripping and Re-probing for Total ERK and Loading Control
To ensure that changes in p-ERK are not due to variations in the total amount of ERK protein, it is essential to re-probe the membrane for total ERK. A loading control (e.g., β-actin or GAPDH) should also be assessed to confirm equal protein loading.
-
After detecting p-ERK, the membrane can be stripped. Incubate the membrane in a mild stripping buffer for 15-30 minutes.[7]
-
Wash the membrane extensively with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody for total ERK (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
The same process can be repeated for a loading control antibody.
Data Analysis and Expected Results
The intensity of the bands corresponding to p-ERK, total ERK, and the loading control should be quantified using densitometry software (e.g., ImageJ). The p-ERK signal should be normalized to the total ERK signal for each sample. A dose-dependent decrease in the normalized p-ERK signal is expected with increasing concentrations of this compound, confirming its inhibitory effect on the ERK signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive p-ERK pathway, insufficient protein loading, antibody issue. | Ensure positive controls are included.[5] Verify protein concentration and loading. Use a more sensitive ECL substrate.[5] Check antibody datasheet for optimal dilutions. |
| High Background | Insufficient blocking, antibody concentration too high, insufficient washing. | Block with 5% BSA, not milk, for phospho-antibodies.[5] Optimize primary and secondary antibody concentrations.[5] Increase the number and duration of wash steps.[5] |
| Non-specific Bands | Antibody concentration too high, non-specific antibody binding. | Optimize antibody dilutions.[5] Ensure proper blocking and washing. |
By following this detailed protocol, researchers can obtain reliable and reproducible data on the efficacy of this compound in inhibiting ERK phosphorylation, providing valuable insights for drug development and cancer research.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. mdpi.com [mdpi.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rineterkib Hydrochloride in a Calu-6 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rineterkib hydrochloride is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2) and RAF kinases.[1][2] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[3] Constitutive activation of this pathway, often driven by mutations in upstream genes like KRAS or BRAF, is a key oncogenic driver.
The Calu-6 cell line, derived from a human anaplastic lung carcinoma, harbors a KRAS mutation (p.Gln61Lys), leading to persistent activation of the downstream RAF-MEK-ERK signaling pathway. This makes the Calu-6 cell line an excellent model for evaluating the efficacy of MAPK pathway inhibitors. When these cells are implanted into immunocompromised mice, they form solid tumors, creating a xenograft model that is highly valuable for in vivo assessment of anti-cancer therapeutics.
These application notes provide a comprehensive overview and detailed protocols for utilizing the Calu-6 xenograft model to evaluate the anti-tumor activity of this compound.
Mechanism of Action of Rineterkib
This compound exerts its anti-neoplastic activity by directly inhibiting ERK1 and ERK2, key kinases at the terminus of the MAPK cascade.[2][3] By blocking ERK, rineterkib prevents the phosphorylation of numerous downstream substrates that are essential for promoting cell cycle progression and survival.[3] In KRAS-mutant cancers like those derived from Calu-6 cells, the pathway is constitutively active, making it a prime therapeutic target. Rineterkib's inhibition of this pathway leads to the suppression of tumor cell proliferation.[3]
References
Application Notes and Protocols for Rineterkib Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Rineterkib hydrochloride in in vitro cell culture experiments. Rineterkib is a potent and orally available inhibitor of ERK1 and ERK2, key components of the MAPK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, making Rineterkib a valuable tool for studying cellular proliferation, differentiation, and survival in relevant cancer cell models.[1][3]
Solubility Data
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions for cell culture experiments.
| Solvent | Solubility | Notes |
| DMSO | 220 mg/mL | Ultrasonic treatment is recommended to aid dissolution. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximum solubility.[4] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound exerts its effects by inhibiting the activity of ERK1 and ERK2 kinases.[2] These kinases are central to the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and differentiation.[3][5] In many cancer types, mutations in upstream components like RAS or BRAF lead to constitutive activation of the MAPK/ERK pathway, promoting uncontrolled cell growth.[2][3] Rineterkib's inhibition of ERK1/2 blocks the downstream signaling events, leading to reduced tumor cell proliferation and survival.[1] Rineterkib has also been noted to inhibit RAF kinase activity.[2][3]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solubilization:
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight of this compound).
-
Vortex the solution thoroughly for 1-2 minutes.
-
-
Sonication: To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes.[4] Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
General Protocol for Cell Treatment
This protocol provides a general workflow for treating cultured cells with this compound. The final concentration of the inhibitor should be optimized for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
This compound stock solution (prepared as above)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (if passaging cells)
Procedure:
-
Cell Seeding:
-
Culture cells to the desired confluency (typically 70-80%).
-
Seed cells into multi-well plates (e.g., 6-well, 24-well, or 96-well) at a density appropriate for the specific cell line and experiment duration.
-
Allow cells to adhere and resume logarithmic growth overnight in a 37°C, 5% CO₂ incubator.[6]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the freshly prepared medium containing the various concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Return the plates to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as:
-
Cell viability/proliferation assays (e.g., MTT, CellTiter-Glo®)
-
Western blotting to analyze protein expression and phosphorylation status of ERK and its targets
-
Flow cytometry for cell cycle or apoptosis analysis
-
Gene expression analysis (e.g., qPCR, RNA-seq)
-
Important Considerations
-
Cell Line Specificity: The optimal concentration of this compound and the duration of treatment will vary between different cell lines. It is essential to perform dose-response and time-course experiments to determine the IC₅₀ value for each specific cell line.
-
Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent on the cells. A positive control (a known inducer of the MAPK/ERK pathway) and a negative control (untreated cells) should also be included where appropriate.
-
Hygroscopic Nature of DMSO: Use fresh, high-quality DMSO to prepare stock solutions as water absorption can significantly impact the solubility of this compound.[4]
-
Aseptic Technique: Maintain sterile conditions throughout the experimental process to prevent microbial contamination of cell cultures.[6]
References
- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Rineterkib Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rineterkib hydrochloride, also known as LTT462, is a potent and orally bioavailable inhibitor of both ERK1/2 and RAF kinases, key components of the MAPK signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in many human cancers, making Rineterkib a promising therapeutic candidate for tumors harboring mutations in genes such as BRAF and KRAS.[1] This document provides detailed application notes and protocols for the preparation and in vivo evaluation of this compound, including formulation strategies, administration routes, and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor activity by targeting the terminal kinases in the RAS-RAF-MEK-ERK cascade, namely ERK1 and ERK2.[3] It also exhibits inhibitory activity against RAF kinases.[1] In many cancers, activating mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[4] By inhibiting ERK1/2, Rineterkib blocks the phosphorylation of numerous downstream substrates, effectively halting the pro-proliferative signals.[3] This dual inhibition of both RAF and ERK makes it a candidate for overcoming resistance mechanisms that can arise with inhibitors targeting only upstream elements of the pathway.[2]
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and points of inhibition by this compound.
In Vivo Formulation and Administration
This compound is a poorly water-soluble compound, requiring a suitable vehicle for oral administration in preclinical models. The following tables summarize recommended formulations and an experimental protocol from a reported in vivo study.
Formulation Protocols for Oral Gavage
The following formulations have been reported to achieve a clear solution of this compound at a concentration of ≥ 5.5 mg/mL.[5] It is recommended to prepare a stock solution in DMSO first and then add the co-solvents sequentially.[5] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[5] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
| Protocol | Vehicle Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5.5 mg/mL |
Note: The percentages of solvents are by volume.[5]
Detailed Formulation Protocol (Example using Protocol 1)
This protocol provides a step-by-step guide for preparing a 1 mL working solution of this compound at 5.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 55 mg/mL stock solution in DMSO: Weigh the required amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 55 mg/mL. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.
-
Prepare the working solution: In a sterile microcentrifuge tube, add the following solvents in the specified order, vortexing after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 55 mg/mL this compound stock solution in DMSO. Mix well.
-
Add 50 µL of Tween-80. Mix well.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Mix: Vortex the final solution thoroughly to ensure homogeneity and a clear solution.
In Vivo Efficacy Study: Example Protocol
The following is a summary of a reported preclinical efficacy study of this compound in a xenograft mouse model.
Experimental Design
| Parameter | Description |
| Animal Model | Mice with Calu-6 human non-small cell lung cancer (NSCLC) subcutaneous tumor xenografts.[5] |
| Treatment Groups | - Vehicle Control- this compound (50 mg/kg)- this compound (75 mg/kg) |
| Administration Route | Oral gavage (p.o.).[5] |
| Dosing Schedule | Daily (qd) or every other day (q2d) for 27 days.[5] |
| Primary Endpoint | Tumor volume.[5] |
| Secondary Endpoint | Body weight (for toxicity assessment). |
Experimental Workflow Diagram
References
Application Notes: Evaluating the Efficacy of Rineterkib Hydrochloride in Colorectal Cancer Organoids
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1] The heterogeneity of CRC tumors contributes to varied responses to standard therapies, underscoring the need for personalized medicine approaches.[2] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they recapitulate the genetic and phenotypic characteristics of the original tumor, making them ideal for drug screening and personalized medicine applications.[1][2] Rineterkib hydrochloride is an orally available inhibitor of ERK1 and ERK2, key components of the MAPK/ERK signaling pathway.[3][4] This pathway is frequently hyperactivated in CRC, particularly in tumors with KRAS mutations, playing a crucial role in tumor cell proliferation, differentiation, and survival.[3][5] These application notes provide a comprehensive protocol for utilizing this compound in CRC organoid models to assess its therapeutic potential.
Mechanism of Action
This compound is a potent inhibitor of both ERK1/2 and RAF kinases within the RAS-RAF-MEK-ERK signaling cascade.[5] In many colorectal cancers, activating mutations in genes such as KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.[3] By targeting ERK1/2, Rineterkib directly inhibits the final kinases in this cascade, preventing the phosphorylation of numerous downstream substrates involved in cell cycle progression and survival.[5]
Experimental Protocols
1. Colorectal Cancer Organoid Culture
This protocol is adapted from established methods for generating and maintaining patient-derived colorectal cancer organoids.[6][7][8]
Materials:
-
Freshly resected primary CRC tissue
-
Ice-cold phosphate-buffered saline (PBS)
-
Cancer Stem Cell (CSC) medium
-
Tumor dissociation solution
-
Basement membrane extract (BME), such as Matrigel®
-
Human Colorectal Cancer Organoid Culture Medium Kit
-
6-well and 24-well cell culture plates
-
Sterile surgical instruments
-
Centrifuge
Procedure:
-
Tissue Isolation and Preparation:
-
Digestion:
-
Cell Seeding and Organoid Formation:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a 1:1 mixture of CSC medium and BME.[6]
-
Dispense 25 µL domes of the cell-BME mixture into pre-warmed 24-well plates.[7]
-
Incubate at 37°C for 10-15 minutes to allow the BME to polymerize.[6][7]
-
Add 500 µL of Human Colorectal Cancer Organoid Culture Medium to each well.[7]
-
-
Organoid Maintenance:
2. Cell Viability Assay
This protocol describes a common method for assessing the viability of organoids after drug treatment.[10][11]
Materials:
-
Established CRC organoid cultures in 96-well or 384-well plates
-
This compound stock solution
-
3D Organoid Cell Viability Assay Kit (e.g., using WST-8 or ATP-based luminescence)
-
Microplate reader
Procedure:
-
Organoid Plating for Assay:
-
Plate CRC organoids in a 96-well or 384-well plate at an optimized seeding density.[9]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in organoid culture medium.
-
Add the drug solutions to the appropriate wells, including a vehicle control (e.g., DMSO).
-
Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours).[9]
-
-
Viability Measurement:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[10] For WST-8 based assays, this typically involves adding the reagent and incubating for 1-4 hours.[10] For ATP-based assays, the reagent lyses the cells to release ATP.[12]
-
Measure the absorbance at 450 nm for colorimetric assays or luminescence for ATP-based assays using a microplate reader.[10][12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Data Presentation
The following table represents hypothetical data from a dose-response experiment with this compound on CRC organoids.
| Rineterkib HCl (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 95.3 ± 4.8 |
| 0.1 | 78.1 ± 6.1 |
| 1 | 52.4 ± 3.9 |
| 10 | 21.7 ± 2.5 |
| 100 | 5.8 ± 1.3 |
Summary
These application notes provide a framework for investigating the efficacy of this compound in patient-derived colorectal cancer organoids. The detailed protocols for organoid culture and cell viability assessment, coupled with an understanding of the drug's mechanism of action, will enable researchers to generate robust and reproducible data. This approach has the potential to advance our understanding of CRC treatment and contribute to the development of personalized therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. sinobiological.com [sinobiological.com]
- 7. A Guide to Cultivating Organoids of Colorectal Cancer [absin.net]
- 8. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
Troubleshooting & Optimization
Rineterkib hydrochloride solubility issues and co-solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of Rineterkib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), which are key components of the MAPK (mitogen-activated protein kinase) signaling pathway.[1][2] It also exhibits inhibitory activity against RAF kinases.[1][2] The MAPK pathway, which includes RAS, RAF, MEK, and ERK, is crucial in regulating cell proliferation, differentiation, and survival.[3] In many cancers, this pathway is constitutively active due to mutations in genes like BRAF and KRAS, leading to uncontrolled cell growth.[1] this compound works by blocking the signaling cascade at the level of ERK1/2, thereby inhibiting the proliferation of cancer cells with activating mutations in the MAPK pathway.[3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][4] It is highly soluble in DMSO, with concentrations of up to 220 mg/mL being achievable.[2][4] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the presence of moisture can negatively impact solubility.[4] Sonication or gentle heating may be required to fully dissolve the compound.[1]
Q3: How should I store this compound powder and stock solutions?
A3: The solid powder form of this compound should be stored at 4°C, sealed away from moisture and light.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4][5] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can potentially affect the stability of the compound.[6]
Q4: My this compound precipitated when I diluted the DMSO stock solution in my aqueous buffer. What should I do?
A4: This phenomenon, known as precipitation upon solvent shifting, is common for hydrophobic compounds like this compound. To troubleshoot this, refer to the detailed "Troubleshooting Guide: Precipitation in Aqueous Solutions" below. Key strategies include adding the DMSO stock to the aqueous buffer (not the other way around), ensuring the final DMSO concentration is sufficient to maintain solubility, and using co-solvents.
Q5: Is it necessary to prepare fresh dilutions for in vivo experiments?
A5: Yes, it is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use to ensure maximum potency and avoid any potential issues with stability or precipitation.[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvents and co-solvent systems.
| Solvent/Co-solvent System | Concentration | Notes |
| DMSO | ≥ 220 mg/mL (357.79 mM) | Sonication is recommended. Use of fresh, anhydrous DMSO is critical.[2][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.5 mg/mL | A clear solution is obtained. Recommended for in vivo studies.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5.5 mg/mL | A clear solution is obtained. Suitable for in vivo applications.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 5.5 mg/mL | A clear solution is obtained. An alternative formulation for in vivo use.[4] |
Troubleshooting Guide: Precipitation in Aqueous Solutions
Encountering precipitation when preparing aqueous solutions of this compound is a common challenge. This guide provides a systematic approach to resolving these issues.
Caption: A logical workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 220 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. Gentle warming (to 37°C) can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in single-use aliquots.
-
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol describes the preparation of a 1 mL working solution with a final concentration of ≥ 5.5 mg/mL.
-
Materials:
-
This compound stock solution in DMSO (e.g., 55 mg/mL)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes
-
-
Procedure:
-
Prepare a 55 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 55 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of saline to the mixture and vortex thoroughly to obtain the final formulation.
-
The final solution should be clear. Prepare this formulation fresh on the day of use.
-
Signaling Pathway
This compound targets the MAPK/ERK signaling pathway, which is a critical regulator of cell growth and survival.
Caption: this compound's inhibition of the MAPK/ERK pathway.
References
Technical Support Center: Optimizing Rineterkib Hydrochloride Dosage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rineterkib hydrochloride in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available inhibitor of both ERK1/ERK2 and RAF kinases.[1][2][3] It functions by targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3][4] This pathway is often hyperactivated in various cancers due to mutations in genes like KRAS and BRAF.[1][2][3] By inhibiting key components of this pathway, this compound can suppress tumor growth.[4]
Q2: What is a typical starting dosage for this compound in mice?
A2: Based on preclinical studies, effective dosages of this compound in mouse xenograft models have been reported at 50 mg/kg and 75 mg/kg.[1][2] These doses were administered orally, either daily (qd) or every other day (q2d), and showed significant reductions in tumor volume.[1][2]
Q3: How should this compound be prepared for oral administration in mice?
A3: A common vehicle for preparing this compound for oral gavage in mice includes a mixture of DMSO, PEG300, Tween-80, and saline.[1] For example, a stock solution in DMSO can be diluted with PEG300, followed by the addition of Tween-80 and finally saline to achieve the desired concentration.[1]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound primarily targets the MAPK/ERK signaling pathway.[3][4][5] This pathway is a cascade of protein kinases, including RAS, RAF, MEK, and ERK, that transmits signals from cell surface receptors to the DNA in the nucleus.[3][6] By inhibiting RAF and ERK1/2, this compound disrupts this signaling cascade.[1][3]
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure | - Verify Dosage Calculation: Double-check the calculation of the dose based on the mouse's body weight. - Optimize Dosing Schedule: Consider switching from an every-other-day to a daily dosing schedule, as tolerated.[1][2] - Assess Formulation: Ensure the drug is completely dissolved and the formulation is stable. Improper preparation can lead to inconsistent dosing.[1] |
| Drug Resistance | - Analyze Tumor Genetics: If possible, analyze the tumor for mutations that might confer resistance to RAF/ERK inhibitors. - Combination Therapy: Consider combining this compound with other anti-cancer agents that target different signaling pathways. |
| Poor Oral Bioavailability | - Confirm Proper Gavage Technique: Ensure the gavage needle is correctly placed to deliver the full dose to the stomach.[7][8][9] Improper technique can lead to esophageal or tracheal administration.[9][10][11] - Consider Alternative Routes: While Rineterkib is orally available, if significant issues persist, consult literature for potential alternative administration routes, though this may require formulation changes and pharmacokinetic studies. |
Issue 2: Adverse Events or Toxicity in Mice
| Observed Sign | Possible Cause | Troubleshooting Step |
| Weight Loss, Dehydration, or Lethargy | Drug Toxicity or Gavage-Related Stress | - Reduce Dosage or Frequency: If signs of toxicity are observed, consider reducing the dose to the lower effective range (e.g., 50 mg/kg) or switching to an every-other-day schedule.[1][2] - Monitor Animal Welfare: Closely monitor the mice for signs of distress. Provide supportive care, such as hydration and nutritional supplements, as needed. - Refine Gavage Technique: Repeated or improper oral gavage can cause stress and physical trauma.[7][9] Ensure technicians are well-trained and use appropriate gavage needles.[10][11] |
| Gastrointestinal Issues (e.g., Diarrhea) | Drug-Induced Toxicity | - Monitor and Record: Document the severity and frequency of diarrhea. - Dose Adjustment: A lower dose or less frequent administration may alleviate this side effect. - Supportive Care: Provide hydration and ensure easy access to food and water. |
| Respiratory Distress After Dosing | Aspiration Pneumonia from Improper Gavage | - Immediate Action: If a mouse shows signs of respiratory distress immediately after gavage, it may have aspirated the solution. Euthanasia may be necessary in severe cases.[10] - Review Gavage Protocol: Re-evaluate and refine the oral gavage technique to prevent future incidents.[7][8][9][10][11] |
Data Presentation
Table 1: Summary of this compound Dosage in a Mouse Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Calu-6 human NSCLC subcutaneous tumor xenograft in mice | [1][2] |
| Dosage | 50 mg/kg and 75 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Dosing Schedule | Daily (qd) or every other day (q2d) for 27 days | [1][2] |
| Observed Outcome | Significant reduction in tumor volume | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).[1]
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.[1]
-
Mix the solution thoroughly by vortexing until it is clear.[1]
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.[1]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]
-
Vortex the final solution until it is a clear and homogenous suspension.[1]
-
Prepare the formulation fresh daily or as per stability data.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, curved with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the required dosing volume. The volume should generally not exceed 10 mL/kg.
-
Gently restrain the mouse to immobilize its head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[11]
-
Insert the gavage needle into the side of the mouth, over the tongue, and gently advance it down the esophagus. The needle should pass with minimal resistance.[11]
-
If any resistance is met, or if the mouse coughs or struggles excessively, withdraw the needle and re-attempt.[10]
-
Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the drug formulation.
-
Gently remove the gavage needle.
-
Monitor the mouse for a few minutes post-administration for any signs of distress, such as difficulty breathing.[11]
-
Return the mouse to its cage and continue to monitor for any adverse effects over the course of the experiment.[11]
Mandatory Visualizations
Caption: Inhibition of the MAPK signaling pathway by this compound.
Caption: Workflow for in vivo efficacy studies with this compound.
Caption: Logical approach to troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 7. atsjournals.org [atsjournals.org]
- 8. scribd.com [scribd.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
potential off-target effects of Rineterkib hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Rineterkib hydrochloride (also known as LTT462). The information is intended to help researchers anticipate, identify, and troubleshoot issues that may arise during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] By inhibiting ERK1/2, Rineterkib blocks the MAPK/ERK signaling pathway, which is frequently upregulated in various cancers, thereby inhibiting tumor cell proliferation and survival. Some evidence also suggests that Rineterkib can inhibit RAF kinases, which are upstream of MEK and ERK in the same pathway.[1]
Q2: Are there any known off-target effects of this compound?
As of the latest available data, a comprehensive public kinase selectivity profile for this compound has not been published. Therefore, specific unintended off-target kinases are not definitively known. However, like many kinase inhibitors, it is possible that Rineterkib may interact with other kinases, which can lead to unexpected biological effects or toxicities.[2][3]
Q3: What adverse events have been observed in clinical trials of Rineterkib (LTT462) that could suggest off-target effects?
A Phase I dose-finding study of Rineterkib (LTT462) in patients with advanced solid tumors reported several treatment-related adverse events (TRAEs).[4] The most common TRAEs included diarrhea and nausea.[4] Notably, dose-limiting ocular toxicities, including retinopathy and chorioretinopathy, were observed.[4] Such specific toxicities could potentially be due to on-target effects in specific tissues or off-target inhibition of other kinases expressed in the eye.
Q4: How can I investigate the potential off-target effects of Rineterkib in my own experiments?
To identify potential off-target effects, a systematic approach is recommended. The gold standard is to perform a kinome-wide selectivity screen.[5] This involves testing Rineterkib against a large panel of recombinant kinases to identify any unintended interactions. Additionally, cellular-based approaches, such as phosphoproteomics, can provide insight into how the compound affects global cell signaling. For validating whether an observed phenotype is on-target or off-target, a CRISPR-Cas9 knockout of the intended target (ERK1/2) can be employed. If the cellular effect persists in the absence of the target, it is likely due to an off-target mechanism.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Unexpected cellular phenotype not consistent with ERK1/2 inhibition. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[5] 2. Conduct a phosphoproteomics analysis to observe changes in global phosphorylation patterns. 3. Test inhibitors with different chemical scaffolds that target ERK1/2 to see if the phenotype persists. | 1. Identification of unintended kinase targets. 2. If the phenotype is not present with other ERK1/2 inhibitors, it suggests an off-target effect of Rineterkib. |
| High levels of cytotoxicity at concentrations effective for ERK1/2 inhibition. | 1. On-target toxicity in the specific cell line. 2. Off-target kinase inhibition leading to cell death. | 1. Perform a dose-response curve to determine the IC50 for both ERK1/2 inhibition and cytotoxicity. 2. Use a CRISPR-Cas9 knockout of ERK1/2; if cytotoxicity persists, it is likely an off-target effect. 3. Consult clinical trial data for reported adverse events that might correlate with your observations.[4] | A clear distinction between on-target and off-target mediated cytotoxicity. |
| Development of resistance to Rineterkib. | 1. Gatekeeper mutations in ERK1/2. 2. Activation of bypass signaling pathways. | 1. Sequence the ERK1/2 genes in resistant cells to check for mutations. 2. Use Western blotting or phosphoproteomics to analyze the activation status of parallel pathways (e.g., PI3K/AKT). | Identification of the mechanism of resistance, which can inform the design of combination therapies. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For an initial screen, a single high concentration (e.g., 1 µM) is often used.
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred purified, recombinant kinases.
-
Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add Rineterkib to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, a known inhibitor for each kinase).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the service provider (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by Rineterkib relative to the no-inhibitor control. Results are often presented as a percentage of inhibition or as IC50 values for more potent interactions.
Protocol 2: Cellular Western Blot for On-Target and Potential Off-Target Pathway Analysis
Objective: To confirm on-target inhibition of the ERK pathway and investigate potential compensatory activation of other pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and treat with a dose range of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies for:
-
p-ERK1/2 (T202/Y204)
-
Total ERK1/2
-
p-AKT (S473) (as a common parallel pathway)
-
Total AKT
-
A loading control (e.g., GAPDH or β-actin).
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using a digital imager.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target inhibition of the MAPK signaling pathway by Rineterkib.
Caption: Experimental workflow for identifying off-target effects.
References
Technical Support Center: Overcoming Resistance to ERK Inhibitors like Rineterkib
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with the ERK inhibitor, Rineterkib. The information is designed to help you anticipate and overcome challenges related to drug resistance in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your research.
Problem: My cancer cell lines are showing innate or developing rapid acquired resistance to Rineterkib.
| Possible Cause | Suggested Solution | Experimental Validation |
| Pre-existing mutations downstream of ERK | Analyze downstream signaling pathways for compensatory activation. | Perform Western blot analysis for key downstream effectors of parallel pathways like AKT. |
| Activation of bypass signaling pathways | Consider combination therapy with inhibitors of parallel pathways, such as PI3K/mTOR inhibitors.[1][2] | Test for synergistic effects on cell viability by combining Rineterkib with a PI3K or mTOR inhibitor. |
| Upregulation of receptor tyrosine kinases (RTKs) | Profile RTK expression and activity in your resistant cells. Consider co-treatment with an appropriate RTK inhibitor.[2] | Use a phospho-RTK array to identify upregulated receptors. Confirm with Western blotting. |
| Drug efflux pump overexpression | Test for the expression and activity of ABC transporters. Consider using an efflux pump inhibitor as a tool compound. | Perform qRT-PCR for genes like ABCB1 (MDR1). Use a fluorescent substrate assay to measure pump activity. |
Problem: I am observing paradoxical activation of the MAPK pathway upon treatment with Rineterkib.
| Possible Cause | Suggested Solution | Experimental Validation |
| Feedback reactivation of the pathway | This is a known phenomenon with MAPK pathway inhibitors.[1] A combination with an upstream inhibitor (e.g., a MEK inhibitor) may be necessary to achieve a more profound and durable pathway suppression.[3][4] | Perform a time-course Western blot analysis to observe the phosphorylation status of MEK and ERK after Rineterkib treatment. |
| Off-target effects at the concentration used | Titrate Rineterkib to the lowest effective concentration to minimize off-target effects. | Determine the IC50 for your cell line and use concentrations around this value for your experiments. |
Frequently Asked Questions (FAQs)
What is Rineterkib?
Rineterkib is an orally active inhibitor that targets both RAF and ERK1/2, key components of the RAS-RAF-MEK-ERK signaling cascade.[5] This pathway is constitutively active in about 30% of human cancers and plays a crucial role in cancer development, progression, and drug resistance.[5] Preclinical studies have shown its activity in various cancer cell lines and xenograft models, including those with KRAS and BRAF mutations.[5]
What are the known mechanisms of acquired resistance to ERK inhibitors?
While tumors may initially respond to ERK inhibitors, acquired resistance can develop. Known mechanisms include:
-
On-target mutations: Mutations in the ERK1/2 kinases can prevent the inhibitor from binding effectively.[2]
-
Gene amplification: Amplification and subsequent overexpression of ERK2 can overcome the inhibitory effect of the drug.[2]
-
Bypass pathway activation: Upregulation of other signaling pathways, such as the PI3K/mTOR pathway, can provide an alternative route for cell survival and proliferation.[1][2]
-
Receptor Tyrosine Kinase (RTK) overexpression: Increased expression of RTKs like EGFR and ERBB2 can reactivate the MAPK pathway or activate parallel survival pathways.[2]
Why is combination therapy often suggested for ERK inhibitors?
Combining ERK inhibitors with other targeted agents can be a powerful strategy to enhance efficacy and overcome resistance. For example, dual inhibition of MEK and ERK has been shown to be synergistic, preventing the emergence of resistance and overcoming acquired resistance to MEK inhibitors.[6][7][8] This is because tumors that become resistant to MEK inhibitors often remain dependent on the MAPK pathway, making them sensitive to downstream inhibition of ERK.[6][7] Combining MEK and ERK inhibitors can lead to a more profound and sustained suppression of the MAPK pathway than can be achieved with a single agent.[4]
Can Rineterkib be used to treat cancers resistant to BRAF or MEK inhibitors?
Yes, preclinical evidence suggests that ERK inhibitors are effective in overcoming acquired resistance to BRAF and MEK inhibitors.[2][6][8] Resistance to these upstream inhibitors often involves mechanisms that reactivate the MAPK pathway, leaving it susceptible to inhibition at the level of ERK.[7] Therefore, Rineterkib could be a viable therapeutic strategy in this context.
Experimental Protocols
1. Assessing ERK Pathway Inhibition via Western Blot
This protocol is for determining the effect of Rineterkib on the phosphorylation status of ERK and its downstream targets.
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a dose range of Rineterkib or a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
2. Cell Viability Assay to Evaluate Combination Therapies
This protocol is for assessing the synergistic effects of Rineterkib and another inhibitor (e.g., a MEK inhibitor) on cancer cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of Rineterkib and the second inhibitor, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT or WST-1).[6][8]
-
Data Analysis: Calculate the percentage of viable cells for each condition relative to the vehicle control. Use software like CompuSyn to calculate combination indices (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Data Presentation
Table 1: Example IC50 Values for an ERK Inhibitor in Parental and MEK-Inhibitor Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | MEK-Inhibitor Resistant IC50 (µM) |
| MEK Inhibitor 1 | 0.01 | >10 |
| MEK Inhibitor 2 | 0.02 | >10 |
| ERK Inhibitor (e.g., Rineterkib) | 0.5 | 0.6 |
This table illustrates that while cells have developed high resistance to MEK inhibitors, they retain sensitivity to an ERK inhibitor, a finding supported by multiple studies.[6][8]
Visualizations
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors | PLOS One [journals.plos.org]
- 4. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
troubleshooting inconsistent Rineterkib hydrochloride results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Rineterkib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2.[1][2] It also exhibits inhibitory activity against RAF kinase.[1][3] this compound works by binding to and inhibiting ERK1/2, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[2][3] This pathway is often constitutively active in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[2][3] By blocking this pathway, this compound can inhibit the growth of cancer cells, particularly those with activating mutations in the MAPK pathway, such as KRAS or BRAF mutations.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at 4°C, sealed away from moisture and light.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or -20°C for one month.[1] It is advisable to aliquot stock solutions to minimize freeze-thaw cycles. Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in DMSO.[1][4] For in vivo studies, specific formulations are recommended to achieve the desired concentration.[1][5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][5]
Troubleshooting Inconsistent Experimental Results
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Q: We are observing significant well-to-well and day-to-day variability in our cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cancer cell lines with this compound. What are the potential causes and solutions?
A: High variability in cell viability assays is a common issue that can stem from several factors related to the compound, the cells, or the assay procedure itself.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Precipitation | This compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect the media in the wells for any signs of precipitation. Prepare fresh dilutions from a newly thawed DMSO stock for each experiment. Consider using a lower percentage of DMSO in the final culture medium (typically ≤ 0.5%). |
| Cell Plating Inconsistency | Uneven cell distribution in the wells can lead to significant variability. Ensure a homogenous single-cell suspension before plating. After plating, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell settling.[6] |
| Inconsistent Drug Incubation Time | Variation in the timing of drug addition and assay termination can affect results. Use a multichannel pipette or an automated liquid handler for consistent timing across all wells and plates. |
| Biological Variability of Cells | High passage number can lead to phenotypic drift. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.[6] |
| DMSO Effects | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is at a non-toxic level (generally <0.5%). |
Issue 2: Weaker Than Expected Inhibition of p-ERK in Western Blot Analysis
Q: Our Western blot results show only a modest decrease in phosphorylated ERK (p-ERK) levels, even at concentrations of this compound that reduce cell viability. Why might this be happening?
A: This discrepancy can be due to several factors related to the timing of the experiment, compensatory signaling, or technical aspects of the assay.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Time Point for Lysate Collection | The inhibition of p-ERK can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) after this compound treatment to identify the time point of maximal p-ERK inhibition. |
| Feedback Loop Activation | Inhibition of ERK can sometimes lead to the activation of upstream feedback loops that attempt to restore pathway signaling. This can result in a rebound of p-ERK levels. Analyze earlier time points to capture the initial inhibitory effect. |
| Technical Issues with Western Blot | Ensure complete protein transfer and use appropriate antibody concentrations. Use a loading control (e.g., β-actin, GAPDH) and a total ERK antibody to confirm equal protein loading and to normalize the p-ERK signal. |
| Cell Line Specific Resistance | The specific genetic background of your cell line might confer resistance. Confirm the presence of an activating MAPK pathway mutation (e.g., BRAF, KRAS) in your cell line, as Rineterkib is most effective in this context.[1][3] |
Issue 3: Unexpected Cellular Phenotype (e.g., No Effect on Proliferation)
Q: We are not observing the expected anti-proliferative effect of this compound in a cancer cell line known to have a KRAS mutation. What could be the reason?
A: The lack of an expected phenotype can be due to off-target effects, compound inactivity, or specific characteristics of the experimental model.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation. Use a fresh vial of this compound or prepare a new stock solution. Confirm the activity of your compound in a sensitive, well-characterized positive control cell line. |
| Off-Target Effects | At certain concentrations, kinase inhibitors can engage off-target kinases that may counteract the intended effect.[7][8] Perform a dose-response experiment and correlate the phenotype with on-target p-ERK inhibition via Western blot. Consider using a structurally different ERK inhibitor as an orthogonal control to validate that the observed phenotype is due to ERK inhibition. |
| Cellular Context and Resistance | The cell line may have parallel survival pathways that bypass the need for ERK signaling. Alternatively, mutations downstream of RAF/MEK could confer resistance. Validate the target by using genetic approaches like siRNA or CRISPR to knockdown ERK1/2 and see if it phenocopies the inhibitor's effect.[9][10] |
| Incorrect Assay Endpoint | The anti-proliferative effects may take longer to become apparent. Extend the duration of your cell viability assay (e.g., from 48 to 72 or 96 hours). |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 220 mg/mL[1] | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[1] |
| In Vivo Formulation 1 | ≥ 5.5 mg/mL[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh.[1] |
| In Vivo Formulation 2 | ≥ 5.5 mg/mL[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline). Prepare fresh.[1] |
| In Vivo Formulation 3 | ≥ 5.5 mg/mL[1] | 10% DMSO, 90% Corn Oil. Prepare fresh.[1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Ensure cells are in a logarithmic growth phase.
-
Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 4-24 hours prior to treatment, depending on the cell line.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (a time-course experiment is recommended). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the p-ERK signal.
Protocol 2: Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a no-cell (media only) background control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the results to the vehicle control, and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: General experimental workflow for inhibitor studies.
Caption: Logical troubleshooting flowchart for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medkoo.com [medkoo.com]
- 5. Rineterkib | Raf | ERK | TargetMol [targetmol.com]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. wjbphs.com [wjbphs.com]
- 10. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Rineterkib Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Rineterkib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available small molecule inhibitor of both ERK1/2 and RAF kinases.[1] These kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often constitutively active in various cancers due to mutations in genes like KRAS and BRAF.[1] By inhibiting ERK1/2 and RAF, Rineterkib blocks this signaling cascade, leading to reduced tumor cell proliferation and survival.[1] It has shown preclinical activity in models of non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer (CRC) with activating mutations in the MAPK pathway.[1]
Q2: What are the primary challenges to achieving high oral bioavailability with this compound?
Like many kinase inhibitors, this compound's oral bioavailability can be limited by its poor aqueous solubility. For a drug to be absorbed effectively from the gastrointestinal tract, it must first dissolve in the gut fluids. Low solubility can lead to incomplete dissolution and, consequently, low and variable absorption into the bloodstream.
Q3: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound and improve its oral bioavailability. These include:
-
Lipophilic Salt Formation: Converting the hydrochloride salt to a more lipophilic salt can increase its solubility in lipid-based excipients, facilitating its incorporation into lipid-based formulations.
-
Lipid-Based Formulations (LBFs): Formulating the drug in a mixture of oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a type of LBF that spontaneously form fine emulsions in the gut, enhancing drug dissolution and absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.
Troubleshooting Guides
Formulation Strategy: Lipophilic Salt Formation
Issue: Low yield or incomplete reaction during lipophilic salt preparation.
-
Possible Cause: Inefficient phase transfer of the drug and counter-ion.
-
Troubleshooting Steps:
-
Optimize Solvent System: Ensure the biphasic solvent system (e.g., dichloromethane/water or ethyl acetate/water) provides adequate solubility for both the starting materials and the final lipophilic salt.
-
Increase Stirring Vigor: Vigorous stirring is crucial to maximize the interfacial surface area between the aqueous and organic phases, facilitating the salt exchange reaction.
-
Extend Reaction Time: Allow the reaction to proceed overnight to ensure it goes to completion.
-
Confirm Stoichiometry: Use a 1:1 molar ratio of this compound to the lipophilic counter-ion (e.g., sodium docusate).
-
Issue: The final lipophilic salt product is not a workable solid or is difficult to handle.
-
Possible Cause: The chosen counter-ion results in a salt with a low melting point or amorphous nature, leading to a waxy or oily product.
-
Troubleshooting Steps:
-
Screen Different Counter-ions: Experiment with various lipophilic counter-ions (e.g., different alkyl sulfates or sulfonates) to identify one that forms a stable, solid salt with a suitable melting point.[2][3]
-
Modify Purification/Drying Process: Ensure complete removal of residual solvents through drying under vacuum. The presence of solvents can lower the melting point and affect the physical form of the salt.
-
Formulation Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: The SEDDS formulation does not self-emulsify upon dilution or forms a coarse, unstable emulsion.
-
Possible Cause: Imbalance in the oil, surfactant, and co-surfactant ratio (Smix). The hydrophilic-lipophilic balance (HLB) of the surfactant system may not be optimal.
-
Troubleshooting Steps:
-
Optimize Surfactant and Co-surfactant Selection: Screen a variety of surfactants and co-surfactants with different HLB values. A combination of surfactants is often more effective.
-
Construct a Pseudo-Ternary Phase Diagram: This is a critical step to identify the optimal concentration ranges of the oil, surfactant, and co-surfactant that result in a stable microemulsion region.
-
Adjust the Smix Ratio: Systematically vary the ratio of surfactant to co-surfactant to fine-tune the emulsification performance.
-
Issue: Drug precipitation occurs upon dilution of the SEDDS in aqueous media.
-
Possible Cause: The drug is not sufficiently solubilized in the lipid vehicle, or the formulation cannot maintain drug supersaturation upon dispersion.
-
Troubleshooting Steps:
-
Increase Drug Solubility in the Oil Phase: Screen different oils to find one that offers the highest solubility for Rineterkib.
-
Incorporate a Polymeric Precipitation Inhibitor: Adding a polymer like HPMC or PVP to the formulation can help maintain a supersaturated state of the drug upon dilution, preventing precipitation.
-
Do not Overload the Formulation: Ensure the drug concentration is below 80% of its saturation solubility in the SEDDS pre-concentrate to avoid crystallization during storage and upon dilution.[4]
-
Formulation Strategy: Amorphous Solid Dispersions (ASDs) by Spray Drying
Issue: The spray-dried product is not fully amorphous and contains crystalline drug.
-
Possible Cause: The solvent evaporation rate during spray drying is not fast enough to kinetically trap the drug in an amorphous state. The drug-to-polymer ratio may be too high.
-
Troubleshooting Steps:
-
Optimize Spray Drying Parameters: Increase the inlet temperature and atomizing gas flow rate to accelerate solvent evaporation.[5]
-
Select an Appropriate Solvent System: Use a volatile solvent in which both the drug and polymer are highly soluble.[6]
-
Adjust Drug-to-Polymer Ratio: Decrease the drug loading in the formulation to ensure adequate separation of drug molecules within the polymer matrix, which inhibits crystallization.
-
Ensure a Single-Phase Feed Solution: The drug and polymer must be fully dissolved in the solvent before spray drying. Phase separation in the feed solution can lead to crystalline material in the final product.[6]
-
Issue: Low product yield from the spray dryer.
-
Possible Cause: The product is sticking to the walls of the drying chamber and cyclone. The particle size may be too small for efficient collection by the cyclone.
-
Troubleshooting Steps:
-
Optimize Process Parameters: Adjusting the inlet temperature, feed rate, and gas flow can influence particle properties and reduce stickiness.
-
Modify Formulation: The choice of polymer and drug loading can affect the glass transition temperature (Tg) of the ASD. A higher Tg can reduce stickiness.
-
Use a Small-Scale Spray Dryer Optimized for High Yield: For early-stage research with limited material, using a nano-spray dryer can significantly improve product recovery.[6]
-
Data on Bioavailability Enhancement of Oral Kinase Inhibitors
The following tables summarize representative data from studies on other kinase inhibitors, as specific data for this compound in these advanced formulations is not yet publicly available. These tables are for illustrative purposes to demonstrate the potential improvements in pharmacokinetic parameters.
Table 1: Effect of Lipophilic Salt Formulation on the Oral Bioavailability of Kinase Inhibitors
| Kinase Inhibitor | Formulation | Animal Model | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability |
| Cabozantinib | Docusate salt in a lipid-based formulation | Rat | AUC | ~2 |
| Erlotinib | Docusate salt in a lipid-based formulation | Rat | AUC | - |
Table 2: Effect of Amorphous Solid Dispersion (ASD) on the Oral Bioavailability of Kinase Inhibitors
| Kinase Inhibitor | Formulation | Animal Model | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability |
| Ibrutinib | PLGA Nanoparticles (an amorphous system) | Rat | AUC | ~4 |
Experimental Protocols
Protocol 1: Preparation of a Lipophilic Salt of Rineterkib
This protocol is adapted from a general method for preparing lipophilic salts of kinase inhibitors.
Materials:
-
This compound
-
Sodium docusate (or another suitable lipophilic counter-ion)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Silver nitrate solution (0.02 M)
Procedure:
-
Dissolve this compound (1.0 equivalent) and sodium docusate (1.0 equivalent) in a biphasic solution of DCM and deionized water (1:1 v/v).
-
Stir the mixture vigorously at room temperature overnight.
-
Transfer the mixture to a separatory funnel and collect the organic (DCM) layer.
-
Wash the organic layer with several portions of cold deionized water.
-
After each wash, test the aqueous layer with a few drops of silver nitrate solution. Continue washing until no white precipitate (silver chloride) is formed, indicating the complete removal of chloride ions.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the Rineterkib docusate salt.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general workflow for developing a SEDDS formulation.
Procedure:
-
Excipient Screening:
-
Determine the solubility of Rineterkib in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select the excipients that show the highest solubility for the drug.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the region that forms a stable microemulsion.
-
-
Preparation of Rineterkib-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them until a homogenous solution is formed.
-
Add the calculated amount of Rineterkib to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Evaluate the self-emulsification time and the resulting droplet size upon dilution in aqueous media.
-
Assess the stability of the formulation under different storage conditions.
-
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol outlines the general steps for preparing an ASD using a laboratory-scale spray dryer.
Materials:
-
This compound
-
A suitable polymer (e.g., PVP K30, HPMC-AS)
-
A volatile organic solvent (e.g., methanol, acetone, or a mixture)
Procedure:
-
Preparation of the Feed Solution:
-
Dissolve both this compound and the chosen polymer in the selected solvent system to create a clear solution. The solid content is typically in the range of 1-10% (w/v).
-
-
Spray Drying:
-
Set the parameters on the spray dryer, including the inlet temperature, atomizing gas flow rate, and feed pump rate. These parameters need to be optimized for the specific drug-polymer-solvent system.
-
Pump the feed solution through the atomizer into the drying chamber.
-
The rapid evaporation of the solvent results in the formation of solid particles, which are then collected in the cyclone.
-
-
Secondary Drying:
-
Collect the powdered product from the cyclone.
-
Dry the ASD powder in a vacuum oven at a temperature below its glass transition temperature (Tg) to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the ASD using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Evaluate the in vitro dissolution performance of the ASD compared to the crystalline drug.
-
Visualizations
Caption: MAPK signaling pathway and the points of inhibition by this compound.
Caption: Experimental workflow for the development of a SEDDS formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. ardena.com [ardena.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Rineterkib hydrochloride stability in solution for long-term experiments
This technical support center provides guidance on the stability of Rineterkib hydrochloride in solution for long-term experiments, addressing common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage (months to years), protected from light and moisture. For short-term storage (days to weeks), it can be kept at 0-4°C. Ensure the container is tightly sealed.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for several months or at -80°C for extended periods (up to a year). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store diluted, aqueous solutions of this compound?
A4: It is not recommended to store diluted aqueous solutions of this compound for long-term experiments. These solutions are more prone to degradation and precipitation. It is best practice to prepare fresh working solutions from the frozen DMSO stock on the day of the experiment.
Q5: What should I do if I observe precipitation in my this compound solution?
A5: Precipitation can occur, especially in aqueous solutions or after freeze-thaw cycles. Gentle warming and sonication can help redissolve the compound. If precipitation persists, it may indicate that the solubility limit has been exceeded in that particular solvent or buffer. Filtering the solution before use is recommended to remove any undissolved particles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Improper storage (e.g., repeated freeze-thaw cycles).- Solvent has absorbed moisture. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Use anhydrous, high-purity DMSO.- Gentle warming and sonication may help to redissolve the precipitate. |
| Precipitation in Working Solution (Aqueous Buffer) | - Low aqueous solubility of this compound.- pH of the buffer is not optimal for solubility.- Interaction with components of the cell culture media. | - Prepare fresh working solutions immediately before use.- Consider using a formulation with co-solvents such as PEG300 or Tween-80 for in vivo studies.[1]- Test the solubility in different buffers and pH ranges. |
| Loss of Biological Activity | - Degradation of the compound in solution.- Adsorption to plasticware. | - Prepare fresh solutions for each experiment.- Store stock solutions properly at -20°C or -80°C.- Use low-adsorption plasticware. |
| Color Change in Solution | - Potential degradation of the compound. | - Discard the solution and prepare a fresh one from a new stock.- If the problem persists, consider performing a stability analysis (e.g., by HPLC) to check for degradation products. |
Stability in Solution
While specific long-term stability data for this compound in various experimental solutions is not extensively published, general recommendations for kinase inhibitors suggest that stability is highest in anhydrous organic solvents like DMSO and significantly lower in aqueous solutions. For long-term experiments, it is crucial to minimize the time the compound spends in aqueous media.
Hypothetical Long-Term Stability Data in DMSO Stock Solution
The following table represents hypothetical stability data for this compound (10 mM in DMSO) based on typical stability profiles for similar kinase inhibitors. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Storage Temperature | Duration | Purity by HPLC (%) | Appearance |
| -80°C | 12 months | >99% | Clear, colorless solution |
| -20°C | 6 months | >98% | Clear, colorless solution |
| 4°C | 1 month | ~95% | Clear, colorless solution |
| Room Temperature (25°C) | 1 week | <90% | Potential for slight yellowing |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Hypothetical Stability-Indicating HPLC Method
This is a hypothetical method based on common practices for analyzing kinase inhibitors. It would require validation for specific use with this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at the lambda max of this compound (to be determined, likely in the 250-300 nm range).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by Rineterkib.
References
minimizing batch-to-batch variability of Rineterkib hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with Rineterkib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What could be the cause?
A1: Inconsistent results between batches can stem from several factors, not always originating from the compound itself. It is crucial to first rule out variability in experimental conditions. This includes differences in cell line passage number, reagent quality, instrument calibration, and adherence to protocols. If these are consistent, potential issues with the compound could include variations in purity, polymorphic form, or the presence of residual solvents or impurities. We recommend performing in-house quality control on each new batch to ensure consistency.
Q2: How should we properly store and handle this compound to maintain its stability?
A2: Proper storage and handling are critical for maintaining the integrity of this compound. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter durations (up to 1 month).[1] It is important to keep the compound in a sealed container, protected from moisture and light.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2] Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation. Aliquoting the stock solution into single-use volumes is highly recommended.
Q3: What is the best way to prepare this compound for in vitro and in vivo experiments?
A3: The solubility and formulation of this compound are key to achieving consistent experimental outcomes. For in vitro studies, a common solvent is DMSO. For in vivo studies, specific formulations are required to ensure bioavailability and prevent precipitation. Two example protocols for preparing working solutions are provided in the tables below.[1][2] It is important to ensure complete dissolution; heating and/or sonication can be used to aid this process if precipitation occurs.[2]
Q4: Can you provide a recommended protocol for assessing the purity and identity of a new batch of this compound?
A4: Yes, we recommend performing High-Performance Liquid Chromatography (HPLC) analysis to confirm the purity and identity of each new batch. This technique can separate this compound from potential impurities and degradation products. A general HPLC method development and validation workflow is provided in the "Experimental Protocols" section. While a specific method for this compound is not published, methods for similar small molecule inhibitors can be adapted.[3][4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Ensure the same cell line passage number is used for all experiments. Regularly perform cell line authentication. |
| Reagent Inconsistency | Use reagents from the same lot number. Prepare fresh media and supplements for each experiment. |
| Compound Dissolution | Visually inspect the compound solution for any precipitate. If observed, gently warm or sonicate the solution to ensure complete dissolution. |
| Batch Purity Differences | Perform analytical validation (e.g., HPLC) on each new batch to confirm purity. |
| Plate Reader Calibration | Regularly calibrate and maintain the plate reader according to the manufacturer's instructions. |
Issue 2: Poor or variable efficacy in in vivo animal models
| Potential Cause | Troubleshooting Step |
| Incorrect Formulation | Ensure the correct formulation protocol is followed for oral administration. For continuous dosing over extended periods, carefully select the appropriate vehicle (e.g., corn oil for periods longer than half a month).[2] |
| Incomplete Dissolution | Visually inspect the dosing solution for any signs of precipitation or phase separation.[2] |
| Animal Health and Diet | Monitor the health and diet of the animals as these can affect drug metabolism and absorption. |
| Dosing Technique | Ensure consistent and accurate administration of the compound (e.g., oral gavage technique). |
| Pharmacokinetic Variability | Be aware that batch-to-batch pharmacokinetic variability can be significant and may require specific study designs to address.[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Option 1)
This protocol is suitable for general in vivo studies.
| Step | Procedure |
| 1 | Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). |
| 2 | To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution. |
| 3 | Add 400 µL of PEG300 and mix thoroughly. |
| 4 | Add 50 µL of Tween-80 and mix until the solution is homogeneous. |
| 5 | Add 450 µL of saline to adjust the final volume to 1 mL. |
This protocol yields a clear solution of ≥ 5 mg/mL.[1]
Protocol 2: Preparation of this compound for In Vivo Administration (Option 2 - for extended dosing)
This protocol is recommended if the continuous dosing period exceeds half a month.
| Step | Procedure |
| 1 | Prepare a stock solution of this compound in DMSO (e.g., 55 mg/mL). |
| 2 | To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution. |
| 3 | Add 900 µL of Corn oil and mix thoroughly. |
This protocol yields a clear solution of ≥ 5.5 mg/mL.[2]
Visualizations
Caption: Workflow for incoming quality control of new this compound batches.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug [frontiersin.org]
- 5. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
- 6. Reversed phase HPLC analysis of mobocertinib and its impurities and studies on the structure and biological activity of a new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Rineterkib Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of Rineterkib hydrochloride, a potent inhibitor of ERK1 and ERK2 kinases. To offer a thorough comparison, this document outlines key methodologies and presents supporting experimental data for other well-characterized ERK1/2 inhibitors, providing a benchmark for assessing this compound's performance.
This compound is an orally available inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), and has also been shown to inhibit RAF kinases.[1][2][3] These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a cascade frequently dysregulated in various cancers due to activating mutations in genes like BRAF and KRAS.[4][5] Validating that this compound effectively binds to its intended ERK1/2 targets within a cellular context is crucial for understanding its mechanism of action and advancing its clinical development.
Comparative Analysis of ERK1/2 Inhibitors
The following table summarizes quantitative data from various assays for several ERK1/2 inhibitors, offering a comparative landscape for evaluating this compound. The primary methods for confirming target engagement in a cellular environment include the Cellular Thermal Shift Assay (CETSA), which measures target protein stabilization upon ligand binding, and the NanoBRET™ Target Engagement Assay, which quantifies compound affinity in live cells.[6][7] A key functional readout of ERK1/2 inhibition is the downstream phosphorylation of RSK (Ribosomal S6 Kinase), which can be quantified by Western Blot.[6][8]
| Inhibitor | Target(s) | Assay Type | Cell Line | Metric | Value (nM) | Reference(s) |
| This compound | ERK1, ERK2, RAF | - | - | - | - | [1][2][3] |
| Temuterkib (LY3214996) | ERK1, ERK2 | Biochemical | - | IC50 | 5 | [8][9] |
| Cellular (p-RSK1) | HCT116 | IC50 | 66 | [10] | ||
| Ravoxertinib (GDC-0994) | ERK1, ERK2 | Biochemical | - | IC50 | 1.1 (ERK1), 0.3 (ERK2) | [11] |
| CETSA (ERK1) | HCT116 | EC50 | 25 | [10] | ||
| CETSA (ERK2) | HCT116 | EC50 | 21 | [10] | ||
| Cellular (p-RSK1) | HCT116 | IC50 | 29 | [10] | ||
| Ulixertinib (BVD-523) | ERK1, ERK2 | Biochemical | - | IC50 | <0.3 (ERK2) | [12] |
| Cellular (p-RSK) | A375 | - | Inhibition shown | [12] | ||
| Cellular (Viability) | SH-SY5Y | IC50 | 180 | [6] | ||
| Cellular (ERK Inhibition) | SH-SY5Y | IC50 | 86 | [6] |
Visualizing the Mechanism and Experimental Approaches
To clarify the biological context and experimental designs, the following diagrams illustrate the MAPK/ERK signaling pathway, the workflow for the Cellular Thermal Shift Assay (CETSA), and a logical comparison of target engagement methodologies.
Figure 1. Simplified MAPK/ERK signaling pathway showing points of inhibition by this compound.
Figure 2. Workflow of the Cellular Thermal Shift Assay (CETSA) for validating target engagement.
Figure 3. Comparison of key methodologies for validating cellular target engagement.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the design and execution of studies to validate this compound's target engagement.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing CETSA to measure the thermal stabilization of ERK1/2 upon binding of this compound.
A. Materials and Reagents:
-
Cancer cell line of interest (e.g., with BRAF or KRAS mutation)
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
B. Step-by-Step Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[13]
-
Heat Challenge: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[14]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.[13]
-
Western Blotting: Collect the supernatant and determine protein concentration. Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against total ERK1/2, followed by an HRP-conjugated secondary antibody.[13]
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13]
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantitatively measures the affinity of a test compound to a target kinase in live cells.[7]
A. Materials and Reagents:
-
HEK293 cells
-
Expression vector for ERK1- or ERK2-NanoLuc® fusion
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer and substrate
-
This compound
-
White, 384-well assay plates
B. Step-by-Step Procedure:
-
Transfection: Transfect HEK293 cells with the ERK-NanoLuc® fusion vector and incubate for 18-24 hours.[6]
-
Assay Plate Preparation: Harvest and resuspend transfected cells in Opti-MEM®. Dispense the cell suspension into a 384-well plate.[6]
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the NanoBRET™ tracer and the test compound dilutions to the cells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ substrate to all wells. Measure the donor (450 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.[6]
Western Blot for Phospho-RSK (p-RSK) Inhibition
This functional assay measures the inhibition of ERK1/2 activity by assessing the phosphorylation of its direct downstream substrate, RSK.
A. Materials and Reagents:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-RSK (e.g., Ser380), anti-total RSK, anti-ERK1/2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
B. Step-by-Step Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a dose range of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells and collect the lysate.[15]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with the primary antibody against p-RSK.[15]
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.[15]
-
Normalization: Strip the membrane and re-probe with antibodies for total RSK and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for p-RSK and normalize to total RSK or the loading control. A dose-dependent decrease in the p-RSK signal indicates inhibition of the ERK signaling pathway.[15]
References
- 1. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative Guide to Rineterkib Hydrochloride and Other ERK Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, including Non-Small Cell Lung Cancer (NSCLC), making it a key target for therapeutic intervention. While inhibitors targeting upstream components of this cascade, such as BRAF and MEK, have seen clinical success, resistance often develops through the reactivation of ERK. This has spurred the development of direct ERK1/2 inhibitors. This guide provides a comparative overview of Rineterkib hydrochloride (LTT462) and other prominent ERK inhibitors that have been investigated for the treatment of NSCLC, with a focus on their mechanism of action, preclinical efficacy, clinical data, and safety profiles.
Mechanism of Action: Targeting the Terminal Node of the MAPK Pathway
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are serine/threonine kinases that act as the final effectors of the RAS/RAF/MEK/ERK cascade. Upon activation by MEK, ERK1/2 phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity that drive tumor growth and survival. ERK inhibitors are small molecules designed to bind to and block the catalytic activity of ERK1/2, thereby preventing the phosphorylation of its downstream targets and inhibiting tumor cell proliferation. Some inhibitors, like Rineterkib and ASTX029, exhibit a dual mechanism of action by also inhibiting the phosphorylation of ERK by MEK.
dot
Caption: The RAS/RAF/MEK/ERK signaling pathway and points of inhibition.
Preclinical Performance: A Comparative Analysis
The following tables summarize the available preclinical data for this compound and other ERK inhibitors in various cancer cell lines, with a focus on NSCLC.
Table 1: In Vitro Kinase and Cell Proliferation Inhibition
| Inhibitor | Target | IC50 (Kinase Assay) | NSCLC Cell Line(s) | IC50 (Cell Proliferation) | Reference(s) |
| Rineterkib (LTT462) | ERK1/2, RAF | Data not publicly available | KRAS-mutant NSCLC | Data not publicly available | [1] |
| ASTX029 | ERK1/2 (dual mechanism) | ERK2: 2.7 nM | KRAS-mutant (HCC-44, Calu-6) | 1.8 to 380 nM (in a panel of cancer cell lines) | [2][3] |
| Ulixertinib (BVD-523) | ERK1/2 | ERK2: <0.3 nM | KRAS G12C (H358, H2122) | KRAS-mutant cells are more sensitive than WT | [4][5] |
| Ravoxertinib (GDC-0994) | ERK1/2 | ERK1: 1.1 nM, ERK2: 0.3 nM | A549, HCC827, HCC4006 | Decreases viability at 50 nM, 0.5 µM, and 5 µM | [6][7] |
Note: Direct head-to-head IC50 comparisons in the same NSCLC cell line panel are limited in the public domain.
Table 2: In Vivo Efficacy in NSCLC Xenograft Models
| Inhibitor | NSCLC Xenograft Model | Dosing Regimen | Antitumor Activity | Reference(s) |
| Rineterkib (LTT462) | Calu-6 (KRAS mutant) | 50, 75 mg/kg, p.o., qd/q2d, 27 days | Significantly reduced tumor volume | [8] |
| ASTX029 | Calu-6 (KRAS Q61K) | Data not publicly available | Tumor regression | [3] |
| Ulixertinib (BVD-523) | H358 (KRAS G12C), H2122 (KRAS G12C) | In combination with a KRAS G12C inhibitor | Superior tumor growth inhibition compared to single agents | |
| Ravoxertinib (GDC-0994) | KRAS-mutant models | Daily oral dosing | Significant single-agent activity | [9] |
Clinical Development and Performance in NSCLC
Several ERK inhibitors have advanced into clinical trials, enrolling patients with various solid tumors, including NSCLC. The following table summarizes the key clinical findings.
Table 3: Clinical Trial Overview of ERK Inhibitors in NSCLC
| Inhibitor | Trial Identifier | Phase | Patient Population (NSCLC) | Key Findings in NSCLC | Reference(s) |
| Rineterkib (LTT462) | NCT02974725 | Phase 1b | Advanced/metastatic KRAS- or BRAF-mutant NSCLC (in combination with naporafenib) | Limited antitumor activity despite on-target pharmacodynamic effect. | [1] |
| ASTX029 | NCT03520075 | Phase 1/2 | Relapsed/refractory solid tumors, including KRAS-mutated NSCLC | Preliminary clinical activity observed, with two partial responses in three NSCLC patients in Phase 1B. Recommended Phase 2 dose (RP2D) of 200 mg daily. | [10][11] |
| Ulixertinib (BVD-523) | NCT04566393 (EAP) | Expanded Access | Advanced solid tumors, including 5 lung cancer patients | Clinical benefit observed in some patients with MAPK pathway alterations. | [12] |
| Ravoxertinib (GDC-0994) | NCT02457793 | Phase 1 | Advanced solid tumors, including NSCLC | Trial completed, but specific NSCLC cohort results are not detailed in readily available publications. | [13] |
Safety and Tolerability
The safety profiles of ERK inhibitors are generally characterized by on-target toxicities related to the inhibition of the MAPK pathway in healthy tissues.
Table 4: Common Treatment-Related Adverse Events (TRAEs) of ERK Inhibitors
| Inhibitor | Common TRAEs (any grade) | Grade ≥3 TRAEs | Reference(s) |
| Rineterkib (LTT462) | Diarrhea, nausea | Retinopathy | [1] |
| ASTX029 | Ocular AEs, nausea, diarrhea, fatigue, rash | Diarrhea, rash, malaise | [10][11] |
| Ulixertinib (BVD-523) | Acneiform rash, fatigue, diarrhea, abdominal pain, anorexia | SAEs occurred in 31% of patients (all attributions) | [12] |
| Ravoxertinib (GDC-0994) | Data not readily available for NSCLC-specific cohorts | Data not readily available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of ERK inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ERK1/2.
dot
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add purified, active ERK1 or ERK2 enzyme and a suitable substrate (e.g., myelin basic protein).
-
Initiate the kinase reaction by adding a solution containing ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) that measures ADP production or a radiometric assay using [γ-32P]ATP.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT/CellTiter-Glo)
This assay assesses the effect of an ERK inhibitor on the viability and proliferation of cancer cell lines.
dot
Caption: Workflow for a cell proliferation assay.
Protocol:
-
Seed NSCLC cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the ERK inhibitor or vehicle control.
-
Incubate the plates for a period of 72 to 96 hours.
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
For a CellTiter-Glo assay, add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of an ERK inhibitor in a living organism.
dot
Caption: Workflow for a typical in vivo xenograft study.
Protocol:
-
Subcutaneously implant human NSCLC cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer the ERK inhibitor and vehicle according to a defined schedule (e.g., once or twice daily) and route (e.g., oral gavage).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Conclusion
This compound and other ERK inhibitors represent a promising therapeutic strategy for NSCLC, particularly in tumors with activating mutations in the MAPK pathway. Preclinical data demonstrate their ability to inhibit cell proliferation and induce tumor regression in NSCLC models. Early clinical trials have shown preliminary signs of efficacy and have established manageable safety profiles for several of these agents.
Rineterkib's dual inhibition of both RAF and ERK may offer a broader and more durable pathway inhibition. ASTX029 also presents a dual mechanism of action on ERK, which may be advantageous. Ulixertinib and ravoxertinib have shown potent and selective ERK inhibition.
Further clinical investigation, including randomized controlled trials and combination studies, is necessary to fully elucidate the clinical utility of these ERK inhibitors in NSCLC and to identify the patient populations most likely to benefit from this therapeutic approach. Head-to-head comparative studies, both at the preclinical and clinical level, will be crucial in differentiating these agents and optimizing their use in the treatment of NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. astx.com [astx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of MEK Inhibitors: Trametinib vs. Cobimetinib in Oncology Research
In the landscape of targeted cancer therapy, inhibitors of the Mitogen-activated protein kinase (MEK) pathway have become pivotal in treating malignancies driven by the RAS/RAF signaling cascade, particularly BRAF-mutant melanoma. This guide provides a detailed comparison of two prominent MEK1/2 inhibitors, trametinib and cobimetinib, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by preclinical and clinical data.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both trametinib and cobimetinib are reversible, selective, allosteric inhibitors of MEK1 and MEK2.[1][2][3] These kinases are central components of the MAPK/ERK signaling pathway, which, when constitutively activated by mutations in genes like BRAF, drives tumor cell proliferation and survival. By binding to a unique allosteric site on the MEK enzymes, these inhibitors prevent the phosphorylation and activation of their downstream targets, ERK1 and ERK2, thereby blocking the oncogenic signaling cascade.[1]
dot
Figure 1: The MAPK/ERK Signaling Pathway and points of inhibition by Trametinib and Cobimetinib.
Preclinical Efficacy: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Preclinical studies have demonstrated that trametinib exhibits a lower IC50 for MEK1 and MEK2 compared to cobimetinib, suggesting higher potency in enzymatic assays.[2] A head-to-head in vitro study further suggests that trametinib is a more efficient MEK inhibitor when used in combination with a BRAF inhibitor.[2]
| Inhibitor | Target | IC50 (nM) | Reference |
| Trametinib | MEK1 | 0.7 | [2] |
| MEK2 | 0.9 | [2] | |
| Cobimetinib | MEK1 | 0.9 | [2] |
| MEK2 | 199 | [2] | |
| Note: IC50 values can vary depending on the specific assay conditions. |
Clinical Efficacy in BRAF V600-Mutant Melanoma
Both trametinib and cobimetinib are approved for the treatment of BRAF V600 mutation-positive unresectable or metastatic melanoma, in combination with a BRAF inhibitor (trametinib with dabrafenib, and cobimetinib with vemurafenib).[4][5] Clinical trials have demonstrated the superiority of these combinations over BRAF inhibitor monotherapy.[4][5] An indirect comparison of the pivotal phase III trials for both combinations suggests comparable efficacy in terms of Progression-Free Survival (PFS) and Overall Response Rate (ORR).[6][7]
| Combination Therapy | Trial Name | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Dabrafenib + Trametinib | COMBI-v | Not reported in direct comparison | Not reported in direct comparison | [5][8] |
| Vemurafenib + Cobimetinib | coBRIM | 9.9 months | 68% | [4] |
| Indirect Comparison | - | No significant difference | No significant difference | [6][7] |
Experimental Protocols
To ensure the reproducibility of efficacy data, detailed experimental methodologies are crucial. Below are representative protocols for key in vitro and in vivo assays used to evaluate MEK inhibitors.
In Vitro Cell Viability (MTS Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTS tetrazolium compound is reduced by viable cells into a colored formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of living cells.[9][10][11]
Protocol:
-
Cell Plating: Seed cancer cells (e.g., BRAF-mutant melanoma cell line A375) in a 96-well plate at a predetermined optimal density and incubate overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the MEK inhibitor (trametinib or cobimetinib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.[12]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[10][11]
-
Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
dot
Figure 2: Experimental workflow for a typical MTS cell viability assay.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is then monitored over time.[13][14][15]
Protocol:
-
Cell Culture: Culture a suitable human melanoma cell line (e.g., A375) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).[13]
-
Tumor Implantation: Subcutaneously inject a suspension of the melanoma cells into the flank of each mouse.[13][16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the MEK inhibitor (trametinib or cobimetinib) and/or a BRAF inhibitor, and a vehicle control to the respective groups, typically via oral gavage, following a defined dosing schedule.[17]
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
Both trametinib and cobimetinib are effective MEK inhibitors that have demonstrated significant clinical benefit in the treatment of BRAF V600-mutant melanoma when combined with BRAF inhibitors. Preclinical data suggests that trametinib may have higher in vitro potency. However, indirect comparisons of clinical trial data indicate a comparable efficacy profile for the approved combination therapies. The choice of a specific MEK inhibitor in a research or clinical setting may be influenced by factors such as the combination partner, the specific cancer type and its genetic context, and the safety and tolerability profiles of the drugs. The provided experimental protocols offer a foundation for the robust and reproducible evaluation of these and other MEK inhibitors.
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK inhibitor cobimetinib added to BRAF inhibitor vemurafenib improves melanoma outcome - ecancer [ecancer.org]
- 5. onclive.com [onclive.com]
- 6. Indirect treatment comparison of dabrafenib plus trametinib versus vemurafenib plus cobimetinib in previously untreated metastatic melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect treatment comparison of dabrafenib plus trametinib versus vemurafenib plus cobimetinib in previously untreated metastatic melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of dabrafenib and trametinib combination therapy with vemurafenib monotherapy on health-related quality of life in patients with unresectable or metastatic cutaneous BRAF Val600-mutation-positive melanoma (COMBI-v): results of a phase 3, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melanoma Xenografts - Altogen Labs [altogenlabs.com]
- 17. researchgate.net [researchgate.net]
Rineterkib Hydrochloride: A Comparative Guide to MAPK Pathway Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rineterkib hydrochloride, a potent and orally available inhibitor of ERK1/2, with other inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] The information presented herein is intended to assist researchers in evaluating the utility of this compound for their specific research applications. Experimental data, where publicly available, is summarized, and detailed protocols for validation are provided.
Comparative Analysis of ERK Inhibitors
This compound (also known as LTT-462 and ERK-IN-1) is a dual inhibitor of RAF and ERK1/2, the terminal kinases in the MAPK signaling cascade.[1][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[3] Rineterkib has demonstrated preclinical activity in various cancer cell lines and xenograft models with activating mutations in the MAPK pathway.[2][3]
To objectively assess the performance of this compound, a comparison with other well-characterized ERK inhibitors, Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994), is presented below. The following table summarizes their half-maximal inhibitory concentrations (IC50) for ERK1 and ERK2, providing a quantitative measure of their potency.
| Inhibitor | Target | IC50 (ERK1) | IC50 (ERK2) | Reference |
| This compound | ERK1/2, RAF | Not Publicly Available | Not Publicly Available | [1] |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM (Ki) | <0.3 nM | [4] |
| Ravoxertinib (GDC-0994) | ERK1/2 | 1.1 nM | 0.3 nM | [4] |
Note: While specific IC50 values for this compound are not publicly available, its progression to clinical trials (NCT02711345) indicates potent inhibition of the MAPK pathway in preclinical studies.[3]
Western Blot Validation of MAPK Pathway Inhibition
Western blotting is a fundamental technique to validate the on-target effects of kinase inhibitors. By measuring the phosphorylation status of key pathway components, researchers can confirm the inhibitor's mechanism of action. A typical experiment involves treating cancer cells with the inhibitor and then stimulating the MAPK pathway, often with growth factors like EGF. The levels of phosphorylated ERK (p-ERK) are then compared to total ERK levels.
The following table provides illustrative quantitative data from a hypothetical Western blot experiment comparing the efficacy of this compound with Ulixertinib and Ravoxertinib in a cancer cell line with a constitutively active MAPK pathway (e.g., BRAF V600E mutant). The data represents the percentage inhibition of ERK phosphorylation at a concentration of 1 µM.
| Inhibitor (1 µM) | Cell Line | % Inhibition of p-ERK (Normalized to Total ERK) |
| This compound | A375 (BRAF V600E) | ~95% (Illustrative) |
| Ulixertinib (BVD-523) | A375 (BRAF V600E) | ~90% |
| Ravoxertinib (GDC-0994) | A375 (BRAF V600E) | ~92% |
This illustrative data is based on the known high potency of these ERK inhibitors.
Experimental Protocols
Detailed Protocol for Western Blot Validation of ERK Inhibition
This protocol outlines the key steps for assessing the efficacy of this compound and other ERK inhibitors on the MAPK pathway.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A375, HCT116) in appropriate media to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of phosphorylated ERK.
-
Pre-treat the cells with a dose range of the ERK inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known MAPK pathway activator (e.g., 100 ng/mL EGF or 200 nM PMA) for 10-15 minutes. Include an unstimulated control.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizing the MAPK Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: The experimental workflow for Western blot validation of ERK inhibition.
References
Assessing Synergistic Effects of Rineterkib Hydrochloride Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rineterkib hydrochloride combinations, evaluating their performance against alternative therapies with supporting experimental data. This compound is an orally available inhibitor of both ERK1/2 and RAF kinases, key components of the MAPK signaling pathway, which is frequently dysregulated in various cancers.[1] Combination therapies involving Rineterkib are being explored to enhance anti-tumor efficacy and overcome resistance mechanisms.
Performance of this compound Combinations
A key clinical investigation of Rineterkib in combination has been with the pan-RAF inhibitor naporafenib. A Phase Ib dose-escalation and dose-expansion study (NCT02974725) evaluated this combination in patients with advanced non-small cell lung cancer (NSCLC) with KRAS or BRAF mutations, and in patients with NRAS-mutant melanoma.[2][3]
Clinical Efficacy
The combination of naporafenib and Rineterkib has shown a manageable safety profile and some evidence of anti-tumor activity.[2]
Table 1: Clinical Performance of Naporafenib and Rineterkib Combination in NSCLC
| Metric | Naporafenib + Rineterkib |
| Patient Population | KRAS- or BRAF-mutant NSCLC (n=101) |
| Recommended Dose for Expansion (RDE) | Naporafenib 400 mg BID + Rineterkib 200 mg QD[2] |
| Partial Response (PR) | 3 patients (1 KRAS-mutant, 2 BRAF non-V600-mutant)[2] |
| Pharmacodynamic Effect | 45.5% median reduction in DUSP6 mRNA levels[2] |
In a pooled analysis of a phase 2 trial (NCT04417621) investigating naporafenib in combination with either Rineterkib, trametinib, or ribociclib in patients with NRAS-mutant melanoma, the combinations demonstrated promising efficacy. For the 85 patients with NRAS-mutant disease, the confirmed partial response rate was 21%, and the disease control rate was 61%.[4]
Safety and Tolerability
The combination of naporafenib and Rineterkib was found to have an acceptable safety profile. In the phase 1b study, the most common grade ≥3 treatment-related adverse event was an increase in lipase, observed in 7.9% of patients with NSCLC.[2]
Comparison with Alternative Therapies
The therapeutic landscape for cancers with MAPK pathway alterations is rapidly evolving. The Rineterkib-naporafenib combination should be assessed in the context of current standard-of-care and emerging therapies for specific mutations.
Table 2: Comparison of Efficacy with Standard Therapies for KRAS G12C-Mutant NSCLC (Second-Line Setting)
| Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Sotorasib | 37.1% | 6.8 months |
| Adagrasib | 42.9% | 6.5 months |
| Docetaxel (Chemotherapy) | ~9-14% | ~2.8-4.2 months |
| Naporafenib + Rineterkib | Data not mature for direct comparison | Data not mature for direct comparison |
Table 3: Comparison of Efficacy with Therapies for BRAF Non-V600-Mutant NSCLC
| Therapy | Objective Response Rate (ORR) |
| Dabrafenib + Trametinib | Limited data, some activity reported |
| Chemotherapy +/- Immunotherapy | Standard of care, variable response |
| Naporafenib + Rineterkib | 2 partial responses in BRAF non-V600-mutant patients[2] |
Table 4: Comparison of Efficacy with Therapies for NRAS-Mutant Melanoma
| Therapy | Objective Response Rate (ORR) |
| Binimetinib (MEK inhibitor) | ~15% |
| Immunotherapy (e.g., anti-PD-1) | ~20-40% |
| Naporafenib Combinations (including Rineterkib) | 21% (pooled analysis)[4] |
Mechanism of Synergy and Signaling Pathways
The rationale for combining RAF and ERK inhibitors lies in overcoming the feedback reactivation of the MAPK pathway that can occur with single-agent therapy. Inhibition of MEK or ERK can lead to a release of negative feedback loops, resulting in the reactivation of upstream components like RAF and MEK, ultimately limiting the anti-tumor effect. By simultaneously targeting both RAF and ERK, this feedback loop can be more effectively suppressed, leading to a more profound and sustained inhibition of the pathway.
Experimental Protocols
Preclinical Assessment of Synergy (General Protocol)
While specific preclinical synergy data for the Rineterkib-naporafenib combination is not publicly available, the following outlines a general experimental protocol for assessing the synergistic effects of RAF and ERK inhibitor combinations in cancer cell lines.
-
Cell Culture: A panel of cancer cell lines with known MAPK pathway mutations (e.g., KRAS, BRAF, NRAS) are cultured in appropriate media.
-
Drug Preparation: The RAF inhibitor and ERK inhibitor are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Viability Assays:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A dose-response matrix is created with varying concentrations of the RAF inhibitor, the ERK inhibitor, and their combination.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
-
Synergy Analysis: The data from the cell viability assays are analyzed using software that calculates synergy scores based on models like the Bliss independence or Loewe additivity. A synergy score greater than a predefined threshold (e.g., >10 for some models) indicates a synergistic interaction.[5]
-
Western Blot Analysis: To confirm the mechanism of action, cells are treated with the inhibitors alone and in combination for a shorter duration (e.g., 2-24 hours). Protein lysates are then analyzed by Western blot for key pathway proteins (e.g., p-MEK, p-ERK, DUSP6) to assess pathway inhibition.
Clinical Trial Protocol: NCT02974725
-
Title: A Phase Ib, Open-label, Multicenter Study of Oral LXH254-centric Combinations in Adult Patients With Advanced or Metastatic KRAS or BRAF Mutant Non-Small Cell Lung Cancer or NRAS Mutant Melanoma.
-
Primary Objective: To characterize the safety and tolerability of naporafenib (LXH254) in combination with Rineterkib (LTT462) or trametinib and to identify the recommended dose and regimen.
-
Key Inclusion Criteria:
-
Adults with advanced or metastatic NSCLC or cutaneous melanoma.
-
Presence of KRAS or BRAF mutation (for NSCLC) or NRAS mutation (for melanoma) in tumor tissue.
-
Disease progression following standard therapy.
-
-
Key Exclusion Criteria:
-
Prior treatment with a RAF, MEK, or ERK inhibitor (with some exceptions for BRAF V600 mutant NSCLC).
-
More than three prior lines of anti-cancer therapy.
-
-
Study Design: The study consists of a dose-escalation phase to determine the RDE, followed by a dose-expansion phase to further evaluate safety and preliminary efficacy at the RDE.
-
Endpoints:
-
Primary: Incidence of dose-limiting toxicities, adverse events, serious adverse events.
-
Secondary: Objective response rate, duration of response, disease control rate, progression-free survival, and pharmacodynamic markers (e.g., DUSP6 levels).
-
Conclusion
The combination of this compound with the pan-RAF inhibitor naporafenib has demonstrated a manageable safety profile and early signs of clinical activity in patients with advanced cancers harboring MAPK pathway mutations. While direct quantitative preclinical data on the synergy of this specific combination is limited in the public domain, the mechanistic rationale for combining RAF and ERK inhibitors to overcome feedback resistance is strong. Further clinical investigation is warranted to fully elucidate the efficacy of this combination relative to standard-of-care and other emerging targeted therapies. The ongoing and future studies will be crucial in defining the role of Rineterkib-based combinations in the treatment of MAPK-driven cancers.
References
- 1. Initial Evidence for the Efficacy of Naporafenib in Combination With Trametinib in NRAS-Mutant Melanoma: Results From the Expansion Arm of a Phase Ib, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined RAF and MEK Inhibition to Treat Activated Non-V600 BRAF-Altered Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of BRAF Inhibitor Resistance in Melanoma: A Comparative Guide to Rineterkib Hydrochloride and Alternative Therapies
For Immediate Release
[City, State] – [Date] – The emergence of resistance to BRAF inhibitors remains a critical hurdle in the treatment of BRAF-mutant melanoma. This guide provides a comprehensive comparison of Rineterkib hydrochloride (LTT462), an investigational ERK1/2 inhibitor, with established and emerging therapeutic strategies for patients with BRAF inhibitor-resistant melanoma. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy data, experimental protocols, and the underlying signaling pathways.
The Landscape of BRAF Inhibitor Resistance
BRAF inhibitors, such as vemurafenib and dabrafenib, have significantly improved outcomes for patients with BRAF V600-mutant melanoma. However, the majority of patients develop resistance within a year, driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway or the activation of alternative "bypass" pathways.[1] Common resistance mechanisms include mutations in downstream components like MEK1/2, NRAS mutations, BRAF gene amplification, alternative splicing of BRAF, and activation of the PI3K/AKT pathway.[2][3] This complex landscape necessitates the development of novel therapeutic agents and combination strategies.
This compound: A Downstream Approach
This compound (LTT462) is a potent and selective small molecule inhibitor of ERK1/2, the final kinases in the MAPK cascade.[4] By targeting the terminal node of this pathway, Rineterkib has the potential to overcome resistance mechanisms that reactivate signaling upstream of or parallel to MEK.
Preclinical Rationale
Preclinical studies have demonstrated that Rineterkib can effectively inhibit the proliferation of cancer cells with MAPK pathway alterations.[4] The rationale for its use in BRAF inhibitor-resistant melanoma lies in its ability to block the signaling output regardless of the specific upstream reactivation mechanism.
Clinical Data
As of the latest available data, clinical evidence for this compound in BRAF inhibitor-resistant melanoma is still emerging. A Phase I first-in-human study (NCT02711345) of Rineterkib monotherapy in patients with advanced solid tumors harboring MAPK pathway alterations showed limited clinical activity, with one unconfirmed partial response in a patient with BRAF-mutant cholangiocarcinoma.[4]
Ongoing clinical trials are evaluating Rineterkib in combination with other targeted agents. A Phase Ib/II study (NCT02974725) is investigating Rineterkib in combination with a pan-RAF inhibitor in patients with advanced non-small cell lung cancer and melanoma. Another study (NCT04294160) in BRAF V600-mutant colorectal cancer showed that Rineterkib in combination with the BRAF inhibitor dabrafenib and other agents had a manageable safety profile and modest antitumor activity.[5] Specific efficacy data for BRAF inhibitor-resistant melanoma from these trials are not yet available.
Alternative Therapeutic Strategies
Several alternative strategies have been established or are under investigation for the treatment of BRAF inhibitor-resistant melanoma.
Combination Therapy: BRAF Inhibitor + MEK Inhibitor
The combination of a BRAF inhibitor with a MEK inhibitor (e.g., dabrafenib + trametinib, vemurafenib + cobimetinib, encorafenib + binimetinib) is the current standard of care for both treatment-naive and, in some cases, previously treated patients with BRAF V600-mutant melanoma.[6][7] This combination has been shown to improve progression-free survival (PFS) and overall survival (OS) compared to BRAF inhibitor monotherapy.[6]
PI3K/AKT Pathway Inhibitors
Given the frequent activation of the PI3K/AKT pathway as a bypass mechanism, inhibitors targeting this pathway are under investigation. Preclinical studies have shown that combining PI3K/AKT inhibitors with MAPK pathway inhibitors can have synergistic effects.[6] However, clinical development has been challenging due to toxicity.
Immunotherapy
Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized the treatment of melanoma. These agents have shown efficacy in patients with BRAF-mutant melanoma, including those who have progressed on targeted therapy.[8] The optimal sequencing and combination of targeted therapy and immunotherapy remain an area of active research.
Comparative Efficacy Data
The following table summarizes the available efficacy data for this compound and key alternative therapies in the context of BRAF-mutant melanoma. It is important to note the limited data available for Rineterkib in this specific indication.
| Therapeutic Strategy | Drug(s) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Citation(s) |
| ERK1/2 Inhibition | Rineterkib (LTT462) | Advanced solid tumors with MAPK alterations (monotherapy) | Unconfirmed PR in 1 patient (cholangiocarcinoma) | Not Reported | [4] |
| BRAF + MEK Inhibition | Dabrafenib + Trametinib | BRAF V600E/K-mutant advanced melanoma (previously untreated) | 69% | 11.0 months | [6] |
| BRAF + MEK Inhibition | Vemurafenib + Cobimetinib | BRAF V600-mutant advanced melanoma (previously untreated) | 70% | 12.3 months | [6] |
| BRAF + MEK Inhibition | Encorafenib + Binimetinib | BRAF V600-mutant advanced melanoma (previously untreated) | 63% | 14.9 months | [7] |
| Re-challenge with BRAF ± MEK Inhibitors | Various | BRAF V600-mutant melanoma, post-progression on BRAF inhibitor | 22-43% | 3.7-5.0 months | [9][10] |
| Immunotherapy (Anti-PD-1) | Pembrolizumab/Nivolumab | Advanced melanoma (including BRAF-mutant, post-targeted therapy) | 21-28% | ~2-4 months | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of anti-melanoma agents.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Melanoma cell lines (e.g., A375, SK-MEL-28) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) or control vehicle for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Pathway Analysis
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: 5-10 x 10^6 BRAF inhibitor-resistant melanoma cells are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Tumor volume is measured bi-weekly with calipers using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups and receive the test compound (e.g., this compound) or vehicle control via oral gavage or intraperitoneal injection according to the predetermined dosing schedule.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental designs is essential for a clear understanding of the therapeutic strategies.
Caption: Signaling pathways in BRAF-mutant melanoma and mechanisms of resistance to BRAF inhibitors.
References
- 1. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. High-throughput ex vivo drug testing identifies potential drugs and drug combinations for NRAS-positive malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rineterkib (LTT462) / Novartis [delta.larvol.com]
- 6. ijpbs.com [ijpbs.com]
- 7. The future of targeted kinase inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. targetedonc.com [targetedonc.com]
Biomarker Validation for Rineterkib Hydrochloride Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarker validation strategies for predicting sensitivity to Rineterkib hydrochloride, a potent inhibitor of ERK1/2 and RAF kinases. By examining its mechanism of action and comparing its preclinical and clinical data with alternative ERK pathway inhibitors, this document serves as a resource for researchers developing targeted cancer therapies.
Introduction to this compound and the MAPK Pathway
This compound is an investigational small molecule inhibitor targeting the core components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically ERK1/2 and RAF kinases.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as KRAS and BRAF lead to the constitutive activation of the MAPK pathway, driving uncontrolled tumor growth.[2] this compound's dual inhibitory action on both RAF and the downstream effector ERK1/2 presents a promising strategy to overcome resistance mechanisms that can arise from upstream inhibition.
Key Biomarkers for this compound Sensitivity
Preclinical and clinical data suggest that the primary predictive biomarkers for sensitivity to this compound are activating mutations within the MAPK pathway.
Table 1: Key Biomarkers for Predicting Sensitivity to ERK Inhibitors
| Biomarker Category | Specific Biomarker | Rationale for Use with this compound |
| Predictive Biomarkers | Activating KRAS mutations | As a downstream effector of KRAS, ERK inhibition by Rineterkib is expected to be effective in tumors driven by these mutations. Preclinical studies in KRAS-mutant non-small cell lung cancer (NSCLC) xenograft models (Calu-6) have shown significant tumor volume reduction with this compound treatment.[1] |
| Activating BRAF mutations (V600 and non-V600) | Rineterkib's inhibition of RAF and ERK makes it a rational choice for BRAF-mutant cancers. Clinical trial data for Rineterkib in combination with a RAF inhibitor has shown partial responses in patients with BRAF non-V600-mutant NSCLC. | |
| Pharmacodynamic Biomarkers | Phosphorylation of RSK1 (p-RSK1) | RSK1 is a direct downstream substrate of ERK1/2. Inhibition of ERK1/2 by Rineterkib leads to a measurable decrease in p-RSK1 levels, confirming target engagement. |
| DUSP6 mRNA Expression | DUSP6 is a dual-specificity phosphatase that is a negative feedback regulator of the MAPK pathway and its expression is induced by ERK signaling. A reduction in DUSP6 mRNA levels serves as a robust pharmacodynamic biomarker of ERK pathway inhibition. Clinical studies with Rineterkib have demonstrated on-target effects through the measurement of DUSP6 mRNA reduction in patient samples. |
Comparative Preclinical Efficacy of ERK Inhibitors
While comprehensive single-agent preclinical data for this compound across a wide range of cell lines is not extensively published, its activity in a KRAS-mutant model and its mechanism of action allow for a comparative assessment with other well-characterized ERK inhibitors, Ulixertinib and Ravoxertinib.
Table 2: Comparative In Vitro and In Vivo Activity of ERK Inhibitors in MAPK-Mutant Models
| Inhibitor | Cancer Model | Genotype | In Vitro IC50 / Potency | In Vivo Efficacy |
| This compound | Calu-6 NSCLC Xenograft | KRAS mutant | Data not publicly available | Significant tumor volume reduction at 50 and 75 mg/kg oral doses.[1] |
| Ulixertinib (BVD-523) | Various solid tumor cell lines | BRAF and RAS mutants | Potent activity in the low nanomolar to micromolar range. | Induces tumor regression in BRAF- and RAS-mutant xenograft models.[3] |
| Ravoxertinib (GDC-0994) | A375 Melanoma | BRAF V600E | IC50 = 0.086 µM (p-ERK2 inhibition) | Significant single-agent activity in KRAS- and BRAF-mutant xenograft models.[4][5] |
Mechanisms of Resistance to ERK Inhibitors
A critical aspect of biomarker validation is understanding potential mechanisms of resistance. For ERK inhibitors, including this compound, these can be broadly categorized as on-target and bypass mechanisms.
-
On-Target Resistance: This primarily involves the acquisition of mutations in the ERK1 or ERK2 genes that prevent the inhibitor from binding effectively. Amplification of the ERK2 gene, leading to overexpression of the target protein, can also confer resistance.
-
Bypass Pathway Activation: Tumor cells can develop resistance by activating alternative signaling pathways that promote growth and survival, thereby circumventing the blocked ERK pathway. A common mechanism is the upregulation of receptor tyrosine kinases such as EGFR and ERBB2.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of biomarkers. Below are protocols for key assays to assess sensitivity to this compound.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 nM to 10 µM.
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the log of the drug concentration. Calculate the IC50 value using a non-linear regression model.
Western Blot for Phospho-RSK1
Objective: To assess the pharmacodynamic effect of this compound by measuring the phosphorylation of the ERK1/2 substrate, RSK1.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RSK1 (Ser380) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total RSK1).
Quantitative RT-PCR for DUSP6 Expression
Objective: To measure the change in DUSP6 mRNA expression as a pharmacodynamic biomarker of this compound activity.
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for DUSP6, and a suitable qPCR master mix.
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of DUSP6 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
Visualizing Key Pathways and Workflows
Caption: MAPK Signaling Pathway and Rineterkib's Points of Inhibition.
Caption: Biomarker Validation Workflow for this compound.
Caption: Logical Relationship of Biomarkers and Rineterkib Sensitivity.
References
Validating the Downstream Effects of Rineterkib with RNA-seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rineterkib (also known as LTT462) is an orally available, dual inhibitor of RAF and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, the RAF/MEK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Rineterkib has been investigated in a Phase I clinical trial for patients with advanced solid tumors harboring MAPK pathway alterations (NCT02711345), where it was found to be well-tolerated and demonstrated target engagement by reducing the expression of DUSP6, a downstream target of ERK signaling.[1][2]
This guide provides a framework for validating the downstream effects of Rineterkib using RNA sequencing (RNA-seq) and offers a comparative perspective against other MAPK pathway inhibitors. While specific, publicly available RNA-seq data for Rineterkib is limited, this document outlines the expected transcriptomic consequences of its dual inhibitory action based on studies of similar compounds and provides detailed experimental protocols for researchers seeking to conduct such validation.
Mechanism of Action and Expected Downstream Effects
Rineterkib's dual inhibition of both RAF and ERK1/2 is expected to lead to a more profound and sustained suppression of the MAPK pathway compared to inhibitors that target a single node. This "vertical inhibition" strategy is designed to overcome feedback mechanisms that can lead to pathway reactivation and drug resistance.[3][4]
The expected downstream effects of Rineterkib, as would be validated by RNA-seq, include the differential expression of genes involved in:
-
Cell Cycle Progression: Downregulation of cyclins and cyclin-dependent kinases (e.g., CCND1).
-
Cell Proliferation and Survival: Downregulation of pro-proliferative and anti-apoptotic genes (e.g., MYC, FOSL1).[3][4]
-
Apoptosis: Upregulation of pro-apoptotic genes.
-
Cell Adhesion and Migration: Modulation of genes involved in epithelial-mesenchymal transition (EMT).[3]
Comparative Performance with Alternative MAPK Pathway Inhibitors
A direct comparative analysis of Rineterkib with other MAPK pathway inhibitors using RNA-seq is not yet publicly available. However, based on the known mechanisms of different inhibitor classes, we can anticipate distinct transcriptomic signatures.
| Inhibitor Class | Examples | Expected RNA-seq Profile | Advantages | Limitations |
| BRAF Inhibitors | Vemurafenib, Dabrafenib | Downregulation of MAPK pathway genes in BRAF-mutant cells. | High efficacy in BRAF V600-mutant tumors. | Can lead to paradoxical pathway activation in BRAF wild-type cells. |
| MEK Inhibitors | Trametinib, Cobimetinib | Downregulation of genes downstream of MEK. | Effective in some BRAF and RAS-mutant cancers. | Resistance can emerge through upstream pathway reactivation. |
| ERK Inhibitors | Ulixertinib, SCH772984 | Direct suppression of ERK target genes. | Can overcome resistance to BRAF and MEK inhibitors. | Potential for on-target toxicities in normal tissues. |
| Dual RAF/ERK Inhibitors | Rineterkib | Potentially the most comprehensive suppression of MAPK pathway-responsive genes. | May prevent feedback activation and delay resistance. | Limited clinical data available; potential for broader toxicity profile. |
Experimental Protocols for RNA-seq Validation
The following provides a detailed methodology for validating the downstream effects of Rineterkib and comparing it to other MAPK inhibitors using RNA-seq.
Cell Culture and Drug Treatment
-
Cell Lines: Select a panel of cancer cell lines with known MAPK pathway alterations (e.g., KRAS-mutant NSCLC, BRAF-mutant melanoma).
-
Drug Treatment: Treat cells with Rineterkib and comparator inhibitors (e.g., a selective BRAF inhibitor, a MEK inhibitor, and a selective ERK inhibitor) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Replicates: Use a minimum of three biological replicates for each treatment condition.
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control: Assess RNA integrity and concentration using a Bioanalyzer (Agilent) or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended.
RNA-seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between drug-treated and control samples using packages such as DESeq2 or edgeR in R.
-
Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or Ingenuity Pathway Analysis (IPA) to identify the biological pathways and processes that are significantly altered by the drug treatments.
Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway and points of inhibition by various drugs.
Experimental Workflow
Caption: A generalized workflow for RNA-seq based validation of drug effects.
Conclusion
RNA-seq is a powerful, unbiased tool for elucidating the genome-wide effects of targeted therapies like Rineterkib. While direct comparative RNA-seq data for Rineterkib is not yet prevalent in the public domain, the experimental framework outlined in this guide provides a robust methodology for its validation and comparison against other MAPK pathway inhibitors. The dual inhibitory mechanism of Rineterkib suggests the potential for a more profound and durable suppression of the MAPK pathway, a hypothesis that can be rigorously tested using the described transcriptomic approaches. As more data from preclinical and clinical studies of Rineterkib become available, a clearer picture of its downstream effects and its place in the landscape of MAPK-targeted therapies will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade Causes Apoptotic Death of KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade Causes Apoptotic Death of KRAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Rineterkib: A Head-to-Head Comparison with First-Generation RAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for cancers driven by the MAPK signaling pathway is continually evolving. While first-generation RAF inhibitors have shown significant efficacy, the emergence of resistance and the complexity of pathway regulation have spurred the development of novel agents. This guide provides a comparative overview of Rineterkib (LTT462), a novel dual RAF/ERK inhibitor, and other established RAF inhibitors such as Dabrafenib, Vemurafenib, and Encorafenib.
It is important to note that direct head-to-head preclinical or clinical studies comparing Rineterkib with other RAF inhibitors are not extensively available in the public domain at the time of this publication. Therefore, this guide synthesizes available data on each compound to provide a comparative perspective.
Mechanism of Action: A Dual-Pronged Attack
Rineterkib distinguishes itself from other RAF inhibitors by its dual mechanism of action. It not only targets the RAF kinases but also the downstream effector kinases ERK1 and ERK2.[1] This dual inhibition offers a potentially more comprehensive blockade of the MAPK pathway, which may help to overcome some forms of resistance that arise in response to targeting RAF alone.
First-generation RAF inhibitors like Vemurafenib, Dabrafenib, and Encorafenib are potent and selective inhibitors of the BRAF kinase, particularly the V600E mutant.[2] They bind to the ATP-binding site of the kinase domain, stabilizing it in an inactive conformation and preventing downstream signaling.
Signaling Pathway Inhibition
The diagram below illustrates the points of inhibition for Rineterkib and other RAF inhibitors within the RAS-RAF-MEK-ERK signaling cascade.
Comparative Performance Data
Quantitative data on the inhibitory activity of these compounds are crucial for comparison. The following tables summarize publicly available IC50 values. It is critical to note that these values are from different studies and assay conditions may vary, precluding direct comparison.
Table 1: Inhibitory Activity (IC50) of Rineterkib
| Target | IC50 (nM) | Cell Line / Assay Condition |
| RAF | Data not publicly available | - |
| ERK1/2 | Data not publicly available | - |
Note: Specific IC50 values for Rineterkib against RAF and ERK kinases are not readily found in publicly accessible literature. Preclinical studies indicate activity in multiple MAPK-activated cancer cell and xenograft models.[3]
Table 2: Inhibitory Activity (IC50) of Other RAF Inhibitors
| Inhibitor | BRAF V600E (nM) | c-RAF (nM) | Cell Line / Assay Condition |
| Vemurafenib | 31 | 48 | Biochemical Assay |
| Dabrafenib | 0.8 | 5.2 | Biochemical Assay |
| Encorafenib | 0.3 | - | Biochemical Assay |
Data is compiled from various sources and should be considered representative. Assay conditions can significantly impact IC50 values.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of RAF and ERK inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific RAF or ERK kinase.
Methodology:
-
Reagents and Materials: Recombinant active kinase (e.g., BRAF V600E, ERK2), kinase substrate (e.g., inactive MEK1 for RAF, myelin basic protein for ERK), ATP, test compound, and a suitable assay buffer.
-
Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
The kinase, substrate, and test compound are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based immunoassays, or luminescence-based ATP detection assays.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cells.
Objective: To determine the concentration of a test compound required to inhibit the proliferation of a cancer cell line by 50% (GI50).
Methodology:
-
Cell Culture: Cancer cell lines with known MAPK pathway mutations (e.g., A375 melanoma with BRAF V600E) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound.
-
The plates are incubated for a period that allows for several cell divisions (typically 48-72 hours).
-
Cell viability is assessed using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) assay.
-
-
Data Analysis: The percentage of cell growth inhibition relative to a vehicle-treated control is calculated for each concentration. The GI50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
Rineterkib, with its dual RAF and ERK1/2 inhibitory activity, represents a novel approach to targeting the MAPK pathway. While direct comparative data with other RAF inhibitors is currently limited, its unique mechanism of action suggests a potential to address some of the shortcomings of first-generation agents, particularly with respect to acquired resistance. Further preclinical and clinical studies are needed to fully elucidate the comparative efficacy and safety profile of Rineterkib. The data and protocols presented in this guide offer a framework for researchers to understand and evaluate this new generation of MAPK pathway inhibitors.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Rineterkib Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step logistical information for the safe disposal of Rineterkib hydrochloride, a potent RAF and ERK1/2 inhibitor.
This compound is utilized in preclinical research for its activity in multiple MAPK-activated cancer models.[1][2] As with many investigational compounds, it should be handled as a hazardous drug (HD). Adherence to proper disposal protocols is critical to minimize occupational exposure and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Impervious, disposable gloves (e.g., double-gloving with nitrile gloves is recommended).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A disposable or dedicated lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities.
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for the disposal of hazardous drugs and should be followed in the absence of a specific Safety Data Sheet (SDS) from the manufacturer.
-
Segregation and Collection:
-
Do not mix this compound waste with non-hazardous waste.
-
All materials that have come into direct contact with the compound, including contaminated gloves, gowns, bench paper, vials, and syringes, are considered "trace contaminated" and must be disposed of as hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof hazardous waste containers.
-
-
Decontamination of Work Surfaces:
-
After handling, thoroughly decontaminate all work surfaces.
-
Use a suitable decontamination solution (e.g., a high-pH solution or a commercially available product for deactivating hazardous drugs).
-
All cleaning materials, such as wipes and absorbent pads, should be disposed of as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Personnel involved in the cleanup must wear appropriate PPE.
-
Contain the spill using a chemical spill kit.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Final Disposal:
-
This compound waste should be disposed of in accordance with all federal, state, and local regulations for hazardous waste.[3]
-
This typically involves incineration at a regulated medical or hazardous waste facility.[3] Autoclaving is not a suitable method for treating this type of chemical waste as it may lead to aerosolization.[3]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1715025-34-5 |
| Molecular Formula | C26H28BrClF3N5O2 |
| Molecular Weight | 651.35 g/mol (as HCl salt)[2] |
| Storage Temperature | -20°C for long-term storage[2] |
| Shipping | Typically shipped under ambient temperature.[2] |
Mechanism of Action: MAPK/ERK Signaling Pathway
This compound is an inhibitor of RAF and ERK1/2, which are key components of the MAPK/ERK signaling pathway.[1][2][4] This pathway is crucial for cell proliferation, differentiation, and survival and is often dysregulated in cancer.[1] The diagram below illustrates the workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This procedural guidance is intended to foster a culture of safety and responsibility in the laboratory. By adhering to these protocols, researchers can mitigate risks and ensure the safe handling and disposal of potent chemical compounds like this compound.
References
- 1. 1715025-34-5 | this compound| LTT-462 HCl;LTT 462 HCl;LTT462 HCl;ERK-IN-1|BioChemPartner [biochempartner.com]
- 2. medkoo.com [medkoo.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling Rineterkib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Rineterkib hydrochloride, a potent and selective inhibitor of ERK1 and ERK2 used in cancer research. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes. As a research chemical with potential biological activity, this compound should be handled with the same precautions as other cytotoxic compounds.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound.
| Control Type | Specification | Purpose |
| Primary Engineering Control | Certified Class II Biological Safety Cabinet (BSC) or a powder containment hood. | To prevent inhalation of aerosols and powders during handling and weighing. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | To prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | A disposable, solid-front laboratory coat with tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be used when handling the powder outside of a primary engineering control. | To prevent inhalation of the powder. |
Operational Plans: Step-by-Step Guidance
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store this compound in a tightly sealed container in a designated, labeled, and well-ventilated area.
-
Solid Form: Store at -20°C for long-term storage.
-
In Solution: Refer to the solution preparation and storage table below.
-
Solution Preparation
Caution: All solution preparation should be performed in a certified chemical fume hood or biological safety cabinet.
| Solvent | Concentration | Storage of Stock Solution |
| DMSO | Up to 220 mg/mL | -80°C for up to 6 months; -20°C for up to 1 month.[1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly and/or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for an in vitro cell-based assay using this compound.
Caption: A generalized workflow for in vitro experiments.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled hazardous waste container. This includes unused powder, contaminated weighing paper, and pipette tips. |
| Liquid Waste | Collect solutions in a designated hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS. |
| Contaminated Labware | Dispose of items such as pipette tips, vials, and gloves that have come into contact with this compound as solid hazardous waste. |
Step-by-Step Disposal Protocol:
-
Segregation: Keep all this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of any this compound waste down the drain or in the regular trash.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound is a potent inhibitor of ERK1 and ERK2, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting ERK1/2, this compound blocks the downstream signaling cascade, thereby impeding tumor growth.
Caption: this compound inhibits the MAPK/ERK pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
